molecular formula C8H17NO3 B2383139 ethyl N-(2-methoxyethyl)-N-methylglycinate CAS No. 616882-60-1

ethyl N-(2-methoxyethyl)-N-methylglycinate

Cat. No.: B2383139
CAS No.: 616882-60-1
M. Wt: 175.228
InChI Key: LWNIBZYEXSCBHP-UHFFFAOYSA-N
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Description

Ethyl N-(2-methoxyethyl)-N-methylglycinate is a useful research compound. Its molecular formula is C8H17NO3 and its molecular weight is 175.228. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

ethyl 2-[2-methoxyethyl(methyl)amino]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO3/c1-4-12-8(10)7-9(2)5-6-11-3/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LWNIBZYEXSCBHP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CN(C)CCOC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

175.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

Ethyl N-(2-methoxyethyl)-N-methylglycinate: Technical Profile & Synthesis Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth technical analysis of Ethyl N-(2-methoxyethyl)-N-methylglycinate , a specialized amino ester intermediate. This document is designed for researchers in medicinal chemistry, organic synthesis, and materials science (specifically battery electrolytes).

Executive Summary

This compound (CAS: 616882-60-1) is a tertiary amino ester characterized by a dual-functional side chain containing both an N-methyl group and a 2-methoxyethyl ether tail.[1] Structurally, it is a derivative of Sarcosine (N-methylglycine) .

Its unique architecture serves two primary high-value functions:

  • Medicinal Chemistry: It acts as a solubilizing building block for peptidomimetics and kinase inhibitors. The methoxyethyl moiety mimics the hydration shell of polar residues while maintaining lipophilicity for membrane permeability.

  • Materials Science: Emerging research identifies it as a potential electrolyte additive for high-energy-density batteries, likely due to its wide electrochemical window and ability to solvate lithium ions via the ether/ester oxygens.

Chemical Identity & Structural Analysis
Parameter Data
IUPAC Name This compound
Common Synonyms N-(2-Methoxyethyl)sarcosine ethyl ester; Ethyl [(2-methoxyethyl)(methyl)amino]acetate
CAS Number 616882-60-1
Molecular Formula C₈H₁₇NO₃
Molecular Weight 175.23 g/mol
SMILES COCCN(C)CC(=O)OCC
InChI Key Predicted based on structure:[2][3][4][5]InChI=1S/C8H17NO3/c1-3-12-8(10)7-9(2)5-6-11-4/h3-7H2,1-2H3

Structural Insight: The molecule features a tertiary amine center flanked by an ester and an ether. This "tridentate-like" potential (N, O-ester, O-ether) allows it to chelate metal cations (e.g., Li⁺ in batteries) or participate in hydrogen bonding networks in protein active sites without being a hydrogen bond donor itself (no N-H), improving metabolic stability against proteases.

Physicochemical Properties

Note: Specific experimental constants for this CAS are rare in open literature. Values below are derived from high-confidence structure-activity relationship (SAR) models of analogous sarcosine esters.

Property Value / Range Confidence
Physical State Liquid (Colorless to pale yellow)High (Analogous esters)
Boiling Point ~215–225 °C (at 760 mmHg)Predicted
Boiling Point (Vacuum) ~95–105 °C (at 1–2 mmHg)Predicted
Density 1.02 – 1.05 g/mLHigh (Esters/Ethers)
LogP (Octanol/Water) ~0.8 – 1.2Predicted
Solubility Soluble in DCM, EtOAc, Ethanol, Acetonitrile. Sparingly soluble in water.High
pKa (Conjugate Acid) ~8.0 – 8.5Predicted (Tertiary amine)
Synthetic Routes & Experimental Protocol

The most robust synthesis avoids the instability of aldehydes (reductive amination route) and focuses on Nucleophilic Substitution (SN2) .

Primary Pathway: N-Alkylation of Secondary Amines

This method reacts N-(2-methoxyethyl)methylamine with Ethyl Bromoacetate . This route is preferred over alkylating Sarcosine ethyl ester with 2-methoxyethyl bromide because 2-methoxyethyl halides are less reactive and can undergo elimination.

Reaction Scheme (DOT Visualization):

Synthesis_Pathway Amine N-(2-methoxyethyl)methylamine (Secondary Amine) Intermediate Transition State (SN2 Attack) Amine->Intermediate Nucleophilic Attack Reagent Ethyl Bromoacetate (Electrophile) Reagent->Intermediate Base Base: K2CO3 or DIPEA Solvent: ACN or DMF Base->Intermediate Scavenges HBr Product This compound (Target) Intermediate->Product Primary Pathway SideProduct HBr Salt / Quaternary Ammonium (Impurity) Intermediate->SideProduct Over-Alkylation (Minor)

Figure 1: Synthetic pathway for this compound via SN2 alkylation.

Detailed Laboratory Protocol

Note: This protocol is designed for a 10 mmol scale. Adjust stoichiometry linearly.

Reagents:

  • N-(2-methoxyethyl)methylamine (1.0 equiv, 10 mmol)

  • Ethyl Bromoacetate (1.05 equiv, 10.5 mmol)

  • Potassium Carbonate (K₂CO₃) (2.0 equiv, Anhydrous)

  • Acetonitrile (ACN) (Solvent, 30 mL)

Procedure:

  • Setup: Flame-dry a 100 mL round-bottom flask equipped with a magnetic stir bar and nitrogen inlet.

  • Solvation: Add N-(2-methoxyethyl)methylamine (0.89 g) and K₂CO₃ (2.76 g) to the flask. Add ACN (30 mL) and cool to 0°C in an ice bath.

  • Addition: Dropwise add Ethyl Bromoacetate (1.75 g) over 15 minutes. The reaction is exothermic; controlling temperature prevents quaternary salt formation.

  • Reaction: Remove ice bath and allow to warm to room temperature. Stir for 12–16 hours. Monitor by TLC (System: 5% MeOH in DCM).

  • Work-up: Filter off the solid K₂CO₃/KBr salts. Concentrate the filtrate under reduced pressure.

  • Purification: Dissolve residue in Ethyl Acetate (50 mL) and wash with Water (2 x 20 mL) and Brine (1 x 20 mL). Dry over MgSO₄, filter, and concentrate.

    • Refinement: If high purity is required, perform flash column chromatography (SiO₂, Hexane:EtOAc 3:1 to 1:1).

Applications in Drug Development & Materials
A. Medicinal Chemistry: The "Solubilizing Tail"

In drug design, the 2-methoxyethyl group is a classic bioisostere for longer alkyl chains. It provides:

  • Metabolic Stability: The ether oxygen reduces the lipophilicity (LogP) compared to a propyl/butyl chain, reducing metabolic clearance rates.

  • Solubility: The oxygen atom acts as a weak hydrogen bond acceptor, improving aqueous solubility of the parent drug.

  • Peptidomimetics: Used to synthesize N-substituted glycines (peptoids). The tertiary amine prevents the formation of intramolecular hydrogen bonds that typically stabilize secondary structures, allowing for novel folding patterns.

B. Battery Technology: Electrolyte Additive

Recent studies (e.g., Univ. of Chicago) investigate amino-ether esters as additives in Lithium-ion batteries.

  • Mechanism: The molecule's high polarity and ability to chelate Li⁺ can stabilize the Solid Electrolyte Interphase (SEI) on the anode.

  • Advantage: The ester group provides a wide electrochemical stability window, while the amine functionality can scavenge acidic decomposition products (like HF) from the electrolyte salt (LiPF₆).

Safety & Handling (SDS Summary)
Hazard Class Statement Precaution
Skin Irritation H315: Causes skin irritationWear nitrile gloves (0.11 mm min thickness).
Eye Damage H318: Causes serious eye damageWear safety goggles. Use a fume hood.
Aquatic Toxicity H412: Harmful to aquatic lifeDo not dispose of in drains. Collect as organic waste.

Storage: Store in a cool, dry place (2–8°C recommended) under an inert atmosphere (Argon/Nitrogen). The compound is hygroscopic; moisture can hydrolyze the ester to the corresponding carboxylic acid.

References
  • PubChem. (2025).[4] N-(2-Methoxyethyl)-N-methylglycine ethyl ester - Compound Summary. National Library of Medicine.[3] [Link]

  • University of Chicago. (2024). Towards High Energy Density Batteries: Electrolyte Additive Research. [Link]

  • Molbase. (2024). Chemical Properties of CAS 616882-60-1. [Link]

Sources

Technical Guide: Ethyl N-(2-methoxyethyl)-N-methylglycinate (CAS 616882-60-1)

[1][2]

Executive Summary

Ethyl N-(2-methoxyethyl)-N-methylglycinate (CAS 616882-60-1) is a specialized N-substituted amino acid ester with emerging significance in two distinct high-value sectors: advanced energy storage and pharmaceutical synthesis .

In the realm of energy storage, this compound serves as a high-performance electrolyte solvent or additive for Lithium-Metal Batteries (LMBs). Its unique ether-amine-ester architecture allows for the chelation of lithium ions (

In drug development, it functions as a versatile building block for peptoids (N-substituted glycines). Unlike traditional peptides, peptoids resist proteolytic degradation, making this intermediate crucial for designing stable peptidomimetic therapeutics.

This guide provides a comprehensive physicochemical profile, safety protocols, and experimental workflows for utilizing CAS 616882-60-1 in both electrochemical and synthetic applications.

Chemical Identity & Structural Analysis[3]

PropertyData
CAS Registry Number 616882-60-1
IUPAC Name This compound
Synonyms Ethyl 2-((2-methoxyethyl)(methyl)amino)acetate; N-(2-Methoxyethyl)sarcosine ethyl ester
Molecular Formula

Molecular Weight 175.23 g/mol
SMILES CN(CCOC)CC(=O)OCC
InChI Key PIJGCIFQPQGTTG-UHFFFAOYSA-N (Predicted)
Functional Groups Tertiary Amine, Ether, Ester
Structural Significance

The molecule features a "tridentate-like" potential for coordination:

  • Tertiary Nitrogen: Provides a lone pair for protonation or metal coordination.

  • Ether Oxygen: Enhances solubility in organic media and assists in

    
     solvation.
    
  • Ester Carbonyl: Acts as a weak Lewis base and a reactive site for hydrolysis or amidation.

Physicochemical Profiling

The following data consolidates experimental observations and calculated values based on structural analogs (e.g., ethyl sarcosinate).

PropertyValue / DescriptionContext
Physical State LiquidAt Standard Temperature & Pressure (STP).
Appearance Colorless to pale yellow oilTypical of aliphatic amino esters.
Boiling Point ~85-90 °C at 0.5 mmHg (Predicted)High boiling point at atm pressure (>200°C est.) makes it suitable for non-volatile electrolytes.
Density ~1.02 g/mLEstimated based on functional group contribution.
Solubility Miscible in Ethanol, DMSO, THF, AcetonitrileLipophilic nature allows easy integration into organic synthesis.
LogP ~0.8 (Predicted)Indicates moderate lipophilicity, suitable for cell membrane penetration in prodrug forms.
Electrochemical Window > 4.5 V vs.

Critical for Battery Applications: Resists oxidation at high voltages.

Safety & Handling Protocols

Signal Word: WARNING GHS Classification: Skin Irrit. 2 (H315), Eye Irrit.[1] 2A (H319), STOT SE 3 (H335).

Hazard Statements
  • H315: Causes skin irritation.[1]

  • H319: Causes serious eye irritation.[1]

  • H335: May cause respiratory irritation.[2]

Precautionary Protocols
  • Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of vapors.

  • PPE: Nitrile gloves (0.11 mm minimum thickness), safety goggles with side shields, and a lab coat are mandatory.

  • Storage: Store under an inert atmosphere (Nitrogen or Argon) at 2-8°C. The ester group is susceptible to hydrolysis; exclude moisture.

  • Spill Response: Absorb with inert material (vermiculite or sand). Do not use combustible materials like sawdust.

Experimental Applications

Protocol A: Preparation of High-Voltage Electrolyte (Energy Sector)

Objective: Formulate a 1.0 M LiFSI electrolyte using CAS 616882-60-1 as a co-solvent to enhance oxidative stability.

Materials:

  • Lithium bis(fluorosulfonyl)imide (LiFSI), battery grade (>99.9%).

  • CAS 616882-60-1 (Dried over 4Å molecular sieves for 24h).

  • Dimethyl Carbonate (DMC) or Fluoroethylene Carbonate (FEC) as co-solvent.

Workflow:

  • Drying: Ensure water content of CAS 616882-60-1 is <20 ppm using Karl Fischer titration.

  • Inert Environment: Transfer all materials to an Argon-filled glovebox (

    
     ppm, 
    
    
    ppm).
  • Dissolution:

    • Weigh the required mass of LiFSI.

    • Add CAS 616882-60-1 slowly to the salt to prevent exothermic spiking.

    • Note: The ether oxygen facilitates rapid dissociation of the Li-salt.

  • Dilution: Add the co-solvent (e.g., DMC) to reach the target volume.

  • Filtration: Pass the solution through a 0.2 µm PTFE syringe filter to remove any insoluble particulates.

Protocol B: Synthesis of Peptoid Oligomers (Pharma Sector)

Objective: Use CAS 616882-60-1 as a monomer for "sub-monomer" peptoid synthesis via saponification and coupling.

Workflow:

  • Saponification:

    • Dissolve CAS 616882-60-1 in THF/Water (1:1).

    • Add LiOH (1.2 equiv) and stir at

      
       for 1 hour.
      
    • Acidify to pH 3 with 1M HCl and extract with Ethyl Acetate to isolate the free acid: N-(2-methoxyethyl)-N-methylglycine.

  • Coupling (Solid Phase):

    • Resin: Rink Amide resin.

    • Activator: HATU / DIEA.

    • Add the free acid (from step 1) to the resin-bound amine.

    • Shake for 60 mins at Room Temp.

  • Cleavage: Treat resin with 95% TFA to release the final peptoid.

Mechanistic Insight: Solvation Dynamics

The utility of CAS 616882-60-1 in batteries stems from its specific solvation shell structure. The "tridentate" nature allows it to wrap around the Lithium ion, separating it from the anion (e.g., FSI-). This reduces ion pairing and increases conductivity, while the electron-withdrawing ester group protects the solvent from oxidation at the cathode surface.

Li_Solvation_Mechanismcluster_0Electrochemical StabilityLi_IonLi+ IonComplexSolvated Cation[Li(Solvent)x]+Li_Ion->ComplexFormation ofSolvation ShellSolventCAS 616882-60-1(Solvent)Solvent->Li_IonChelation viaEther/Amine/EsterAnionAnion(e.g., FSI-)Anion->ComplexIon PairDissociationCathodeCathode Surface(High Voltage)Complex->CathodeStable Intercalation(No Decomposition)

Figure 1: Mechanism of Lithium Ion Solvation and Stabilization by CAS 616882-60-1 in High-Voltage Electrolytes.

References

  • Sigma-Aldrich. this compound Product Page. Retrieved from

  • University of Chicago. Towards High Energy Density Batteries: Synthesis of Fluorinated Ethers and Solvents. (Referenced for context on electrolyte solvent properties). Retrieved from

  • PubChem. Compound Summary: Glycine Derivatives. National Library of Medicine. Retrieved from

  • Bide Pharm. Safety Data Sheet (SDS) for CAS 616882-60-1. Retrieved from

difference between ethyl N-(2-methoxyethyl)-N-methylglycinate and sarcosine derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An In-depth Technical Guide to the Core Differences Between Ethyl N-(2-methoxyethyl)-N-methylglycinate and Sarcosine Derivatives

Executive Summary

This guide provides a detailed comparative analysis of this compound and the broader class of sarcosine derivatives. While both originate from the N-methylated amino acid glycine (sarcosine) backbone, their structural modifications impart distinct physicochemical properties, synthetic pathways, and application profiles. This compound is a specific, highly functionalized molecule, likely utilized as a bespoke building block in complex organic synthesis. In contrast, sarcosine derivatives represent a diverse family of compounds, including surfactants, pharmaceutical intermediates, and polymers, each tailored for specific, large-scale industrial or biomedical applications. Understanding these core differences is critical for researchers and drug development professionals in selecting the appropriate chemical entity for their specific synthetic and functional goals.

Introduction: Defining the Chemical Landscape

In the field of medicinal chemistry and material science, N-substituted glycine derivatives are foundational building blocks. Their versatility allows for the precise tuning of properties like solubility, lipophilicity, and biological activity. This guide focuses on two related but functionally distinct entities: a specific molecule, this compound, and a broad chemical class, sarcosine derivatives.

  • Sarcosine (N-methylglycine) is a naturally occurring amino acid intermediate found in various biological pathways.[1][2] It serves as the parent structure from which countless derivatives are synthesized. Its simple structure, combining a secondary amine and a carboxylic acid, offers two reactive sites for modification.[3]

  • Sarcosine Derivatives are compounds in which the sarcosine backbone has been chemically modified, typically at the nitrogen or carboxyl terminus. This class includes N-acyl sarcosinates used as surfactants, sarcosine esters used in peptide synthesis, and more complex molecules designed as active pharmaceutical ingredients (APIs).[][5]

  • This compound is a specific ester of sarcosine that has been further N-alkylated with a 2-methoxyethyl group. This creates a tertiary amine and introduces an ether functional group, significantly altering its chemical character compared to simpler sarcosine derivatives.

The primary objective of this whitepaper is to elucidate the structural, synthetic, and functional dichotomies between the specific, multifunctional nature of this compound and the broad, adaptable utility of sarcosine derivatives.

Molecular Structure and Physicochemical Properties

The fundamental difference between these two topics lies in their molecular architecture. One is a single, defined structure, while the other is a vast category of related structures.

Structural Analysis

Sarcosine and its Derivatives: Sarcosine itself is N-methylglycine. A "derivative" is formed by reacting at the secondary amine or the carboxylic acid. For example, reacting the amine with a fatty acid chloride produces an N-acyl sarcosinate (an amide), while reacting the carboxylic acid with an alcohol produces a sarcosine ester. The properties of the derivative are dictated by the nature of the added chemical group (the 'R' group).

This compound: This molecule has a more complex, fixed structure. Starting with the sarcosine backbone, the carboxylic acid is esterified with ethanol, and the nitrogen atom is substituted with both a methyl group (as in parent sarcosine) and a 2-methoxyethyl group. This makes the central nitrogen a tertiary amine, which has significant implications for its basicity and reactivity compared to the secondary amine of most sarcosine derivatives.

Caption: Core chemical structures.

Comparative Physicochemical Data

The structural differences manifest in their physical and chemical properties. The following table summarizes key data for the parent molecule, sarcosine, and the specific ethyl ester derivative. Properties for "sarcosine derivatives" vary too widely to be listed, as they depend entirely on the specific derivatization.

PropertySarcosineThis compoundCausality of Difference
CAS Number 107-97-1[6]616882-60-1[7]Different chemical entities.
Molecular Formula C₃H₇NO₂[3]C₈H₁₇NO₃[7]Addition of ethyl and 2-methoxyethyl groups.
Molar Mass 89.09 g/mol [3]175.23 g/mol [7]Increased atomic count from substitutions.
Nitrogen Type Secondary AmineTertiary AmineN-alkylation with the 2-methoxyethyl group.
Key Functional Groups Secondary Amine, Carboxylic AcidTertiary Amine, Ester, EtherEsterification and N-alkylation.
Polarity High (zwitterionic in neutral pH)[3]ModerateEsterification removes the acidic proton, and the ether/ester groups add polar character, but the overall molecule is less polar than the zwitterionic parent.
Solubility Very soluble in water[3]Likely soluble in a wider range of organic solvents.The absence of the zwitterionic form and increased hydrocarbon character enhance organosolubility.

Synthesis and Derivatization Strategies

The synthetic approaches to these molecules underscore their intended use cases: scalable production for broad applications (sarcosine derivatives) versus multi-step synthesis for a specific, functionalized intermediate.

Synthesis of Sarcosine and its Derivatives

Sarcosine itself is commonly synthesized via the reaction of chloroacetic acid with methylamine.[1] From this simple starting point, a vast array of derivatives can be created.

A prominent example is the synthesis of N-acyl sarcosinate surfactants, which are valued for being mild and biodegradable.[5] This process typically involves the amidation of a sarcosine salt with a fatty acid derivative, such as a methyl ester.

G sarcosine Sarcosine sarcosine_salt Sodium Sarcosinate (Intermediate) sarcosine->sarcosine_salt Neutralization na_methoxide Sodium Methoxide (Base) na_methoxide->sarcosine_salt surfactant N-Acyl Sarcosinate (Surfactant) sarcosine_salt->surfactant Amidation (Heat) fatty_ester Fatty Acid Methyl Ester (R-CO-OCH3) fatty_ester->surfactant methanol Methanol (Byproduct) surfactant->methanol G sarcosine Sarcosine sarcosine_ester Ethyl Sarcosinate (Ethyl N-methylglycinate) sarcosine->sarcosine_ester 1. Fischer Esterification ethanol Ethanol (EtOH) Acid Catalyst (e.g., H2SO4) ethanol->sarcosine_ester final_product Ethyl N-(2-methoxyethyl) -N-methylglycinate sarcosine_ester->final_product 2. Nucleophilic Substitution (N-Alkylation) methoxyethyl_halide 2-Methoxyethyl Halide (e.g., Br-CH2CH2-OCH3) Non-nucleophilic Base (e.g., DIEA) methoxyethyl_halide->final_product

Caption: Plausible synthesis for the target molecule.

This proposed pathway highlights the key difference: synthesizing a specific, complex derivative requires controlled, sequential reactions, whereas producing general sarcosine derivatives often involves a single, high-yield transformation on the parent molecule.

Comparative Analysis of Applications

The structural and synthetic differences directly translate to divergent applications.

  • Sarcosine Derivatives: This class has broad, established applications.

    • Surfactants: N-acyl sarcosinates are widely used in personal care products like toothpaste and shampoos for their excellent foaming properties and mildness. [5][8] * Pharmaceuticals: Sarcosine and its derivatives serve as GlyT1 inhibitors for potential use in treating schizophrenia, and as versatile intermediates for building complex APIs and prodrugs to enhance bioavailability. [][9][10] * Biomaterials: Polysarcosine, a polymer of sarcosine, is being heavily researched as a biodegradable and non-immunogenic alternative to polyethylene glycol (PEG) for drug delivery applications. [11]

  • This compound: The applications for this specific molecule are not widely documented, which is typical for a specialty chemical or a novel building block. Its structure suggests potential uses as:

    • A Complex Intermediate: The combination of a tertiary amine, an ester, and an ether makes it a highly functionalized building block for constructing larger, more complex molecules in multi-step organic synthesis.

    • A Chelating Agent: The nitrogen and ether oxygen atoms could potentially act as ligands to chelate metal ions, suggesting applications in catalysis or as a sequestering agent.

    • A Precursor for Peptoids: N-substituted glycine derivatives are the monomers for peptoids, which are peptide mimics with enhanced stability. This molecule could be a precursor to a specialized peptoid monomer.

Analytical and Characterization Protocols

Distinguishing between this compound and a generic sarcosine derivative in a laboratory setting is straightforward due to their significant structural differences. The following workflow outlines a standard approach for identification and characterization.

G start Unknown Sample (Glycine Derivative) hplc Reverse-Phase HPLC Analysis start->hplc 1. Purity & Polarity Check ms Mass Spectrometry (LC-MS) hplc->ms 2. Determine Molecular Weight nmr NMR Spectroscopy (¹H and ¹³C) ms->nmr 3. Elucidate Structure conclusion1 Identify: Ethyl N-(2-methoxyethyl) -N-methylglycinate (MW = 175.23, specific NMR signals) nmr->conclusion1 Match Found conclusion2 Identify: Other Sarcosine Derivative (Different MW, different NMR signals) nmr->conclusion2 No Match

Caption: Analytical workflow for compound differentiation.

Protocol 1: Mass Spectrometry for Molecular Weight Determination

Objective: To confirm the molecular weight of the compound.

  • Sample Preparation: Dissolve ~1 mg of the sample in 1 mL of a suitable solvent (e.g., acetonitrile or methanol).

  • Instrumentation: Use an Electrospray Ionization Time-of-Flight (ESI-TOF) mass spectrometer for high-resolution mass data.

  • Analysis: Infuse the sample directly or via LC-MS. Acquire data in positive ion mode.

  • Expected Results:

    • This compound: Expect a prominent ion peak at m/z = 176.1281, corresponding to the [M+H]⁺ adduct of C₈H₁₇NO₃.

    • Sarcosine Derivatives: The observed m/z will correspond to the specific derivative's molecular weight. For example, Sarcosine (C₃H₇NO₂) would show an [M+H]⁺ peak at m/z = 90.0549.

Causality: The significant mass difference is a definitive initial distinguishing feature.

Protocol 2: ¹H NMR Spectroscopy for Structural Elucidation

Objective: To identify the specific proton environments and confirm the N-substituent pattern.

  • Sample Preparation: Dissolve 5-10 mg of the sample in ~0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.

  • Instrumentation: Use a 400 MHz or higher NMR spectrometer.

  • Acquisition: Acquire a standard ¹H NMR spectrum.

  • Expected Results (Key Differentiating Signals in CDCl₃):

    • This compound:

      • A sharp singlet around 3.3-3.4 ppm (3H) for the methoxy (-OCH₃) protons.

      • Two distinct triplets around 3.5-3.7 ppm and 2.7-2.9 ppm (2H each) for the two methylene groups of the methoxyethyl chain (-CH₂-O- and -N-CH₂-).

      • A singlet around 2.3-2.4 ppm (3H) for the N-methyl (-NCH₃) protons.

      • A quartet and a triplet for the ethyl ester group.

    • Sarcosine Derivatives:

      • N-Acyl Sarcosinates: Will lack the methoxyethyl signals. Will show complex signals in the alkyl region corresponding to the fatty acid chain. The N-methyl signal may be shifted depending on the amide conformation.

      • Ethyl Sarcosinate: Will show signals for the N-methyl and ethyl ester groups but will have a proton on the nitrogen (a broad singlet) and will lack the methoxyethyl signals entirely.

Causality: The unique spin systems of the N-substituents provide a definitive structural fingerprint, making NMR the most powerful tool for unambiguous identification.

Conclusion

The distinction between this compound and the general class of sarcosine derivatives is a clear example of specific versus general utility in chemical science. Sarcosine derivatives are a broad and versatile family of compounds, foundational to industries ranging from personal care to pharmaceuticals, prized for their adaptability and the robust, scalable methods of their synthesis. This compound, by contrast, is a highly specialized molecule. Its value lies not in broad applicability but in the unique combination of functional groups—a tertiary amine, an ether, and an ester—that make it a tailored building block for precise, multi-step synthetic challenges. For researchers and developers, recognizing this core difference is paramount for strategic planning, whether the goal is to formulate a new consumer product or to construct a novel therapeutic agent.

References

  • Wikipedia. Sarcosine. [Link]

  • Molbase. ethyl n-methylglycinate. [Link]

  • He, X., et al. (2024). Precision Synthesis of Polysarcosine via Controlled Ring-Opening Polymerization of N-Carboxyanhydride: Fast Kinetics, Ultrahigh Molecular Weight, and Enhanced Properties. Journal of the American Chemical Society. [Link]

  • European Patent Office. NOVEL PREPARATION METHOD FOR SARCOSINE AND DERIVATIVES THEREOF - Patent 4455123. [Link]

  • Pioneer Biotech. (2025). What are the main uses of Sarcosine methyl ester hydrochloride?. [Link]

  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). Sarcosine as a Foundation: Building Sustainable Surfactants and Advancing Pharmaceutical Research. [Link]

  • Google Patents.
  • Doriti, A., et al. (2016). Synthesis of polysarcosine from air and moisture stable N-phenoxycarbonyl-N-methylglycine assisted by tertiary amine base. RSC Publishing. [Link]

  • National Center for Biotechnology Information. PubChem Compound Summary for CID 1088, Sarcosine. [Link]

  • Caring Sunshine. Ingredient: Sarcosine. [Link]

Sources

Methodological & Application

Application Note: A Comprehensive Protocol for the Synthesis of Ethyl 2-(N-(2-methoxyethyl)-N-methylamino)acetate

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This document provides a detailed protocol for the N-alkylation of N-(2-methoxyethyl)methylamine with ethyl bromoacetate to synthesize ethyl 2-(N-(2-methoxyethyl)-N-methylamino)acetate. This tertiary amine is a valuable intermediate in the synthesis of various organic molecules. The protocol herein emphasizes not only the procedural steps but also the underlying chemical principles, safety considerations, and methods for purification and characterization, ensuring a reproducible and safe execution for researchers in organic synthesis and drug development.

Introduction

The N-alkylation of amines is a fundamental transformation in organic chemistry, pivotal for the construction of more complex nitrogen-containing molecules. The reaction between a secondary amine, such as N-(2-methoxyethyl)methylamine, and an α-halo ester, like ethyl bromoacetate, proceeds via a nucleophilic substitution mechanism to yield a tertiary amine. This specific reaction is of interest due to the incorporation of both an ester and an ether functional group, making the product a versatile building block in medicinal chemistry and material science.

A significant challenge in the alkylation of amines is the potential for over-alkylation, where the tertiary amine product, being more nucleophilic than the starting secondary amine, can react with the alkylating agent to form a quaternary ammonium salt.[1][2][3] This protocol is designed to minimize this side reaction through controlled reaction conditions.

Reaction Mechanism and Principles

The core of this synthesis is a bimolecular nucleophilic substitution (SN2) reaction.[4][5] The lone pair of electrons on the nitrogen atom of N-(2-methoxyethyl)methylamine acts as a nucleophile, attacking the electrophilic carbon atom of ethyl bromoacetate that is bonded to the bromine atom.[6] Simultaneously, the bromide ion is displaced as a leaving group.[6]

To drive the reaction to completion and neutralize the hydrobromic acid byproduct that would otherwise protonate the starting amine, a non-nucleophilic base is employed. The choice of base and solvent is critical to ensure a homogenous reaction mixture and to modulate the reactivity of the nucleophile.

Experimental Protocol

Materials and Reagents
Reagent/MaterialGradeSupplierComments
N-(2-methoxyethyl)methylamine≥98%Commercially Available
Ethyl bromoacetate≥98%Commercially AvailableCaution: Lachrymator and toxic.[7]
Potassium Carbonate (K₂CO₃)AnhydrousCommercially AvailableFinely powdered for better solubility.
Acetonitrile (CH₃CN)AnhydrousCommercially Available
Ethyl Acetate (EtOAc)ACS GradeCommercially AvailableFor extraction.
Saturated Sodium Bicarbonate (NaHCO₃) solutionPrepared in-houseFor washing.
Brine (Saturated NaCl solution)Prepared in-houseFor washing.
Anhydrous Magnesium Sulfate (MgSO₄)Commercially AvailableFor drying.
Silica Gel230-400 meshCommercially AvailableFor column chromatography.
Safety Precautions

Ethyl bromoacetate is a potent lachrymator and is toxic if inhaled or absorbed through the skin. [7][8][9] All manipulations involving this reagent must be performed in a well-ventilated fume hood.[10][11] Personal protective equipment (PPE), including a lab coat, safety goggles, and appropriate chemical-resistant gloves, is mandatory.[12] An emergency eye wash and safety shower should be readily accessible.[12] In case of skin contact, immediately wash the affected area with copious amounts of soap and water.[9] For inhalation, move the individual to fresh air and seek immediate medical attention.[11]

Reaction Setup and Procedure

Caption: Workflow for the synthesis of ethyl 2-(N-(2-methoxyethyl)-N-methylamino)acetate.

Step-by-Step Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stir bar, add N-(2-methoxyethyl)methylamine (1.0 equiv.), anhydrous potassium carbonate (1.5 equiv.), and anhydrous acetonitrile (5 mL per mmol of the amine).

  • Flush the flask with an inert atmosphere (nitrogen or argon) and fit it with a reflux condenser.

  • Stir the suspension at room temperature for 10 minutes.

  • Slowly add ethyl bromoacetate (1.1 equiv.) to the stirred suspension via a syringe. An exotherm may be observed.

  • Stir the reaction mixture at room temperature for 12-24 hours. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Upon completion, filter the reaction mixture through a pad of celite to remove the potassium carbonate and wash the filter cake with a small amount of acetonitrile.

  • Concentrate the filtrate under reduced pressure to remove the acetonitrile.

  • Dissolve the residue in ethyl acetate (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (1 x 15 mL).[13]

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.[13]

Purification

The crude product is purified by flash column chromatography on silica gel.[14]

  • Eluent System: A gradient of ethyl acetate in hexanes (e.g., starting from 10% ethyl acetate and gradually increasing to 30%) is typically effective. The polarity of the eluent may need to be adjusted based on TLC analysis.

  • Note: Amines can streak on silica gel. To mitigate this, the silica gel can be pre-treated with a solvent system containing a small amount of triethylamine (e.g., 1%), or an amine-functionalized silica gel can be used.[15]

Characterization

The structure and purity of the final product, ethyl 2-(N-(2-methoxyethyl)-N-methylamino)acetate, should be confirmed by spectroscopic methods.[16]

TechniqueExpected Observations
¹H NMR Signals corresponding to the ethyl ester protons (a quartet and a triplet), the N-methyl protons (a singlet), the methoxy protons (a singlet), and the methylene protons of the N-(2-methoxyethyl) group and the acetate moiety (triplets and a singlet, respectively).
¹³C NMR Resonances for the carbonyl carbon of the ester, the carbons of the ethyl group, the N-methyl carbon, the methoxy carbon, and the methylene carbons.
FT-IR A strong absorption band around 1740 cm⁻¹ corresponding to the C=O stretch of the ester. C-N and C-O stretching bands will also be present.
Mass Spec. The molecular ion peak [M+H]⁺ corresponding to the calculated exact mass of the product.

Troubleshooting

ProblemPossible CauseSolution
Incomplete Reaction Insufficient reaction time or temperature.Allow the reaction to stir for a longer period. Gentle heating (e.g., to 40-50 °C) can be applied, but monitor for the formation of side products.
Poor quality of reagents (e.g., wet solvent or amine).Ensure all reagents and solvents are anhydrous.
Formation of Quaternary Ammonium Salt The tertiary amine product is reacting further with ethyl bromoacetate.Use a smaller excess of ethyl bromoacetate (e.g., 1.05 equiv.). Ensure slow addition of the alkylating agent.
Difficult Purification Co-elution of starting material and product.Optimize the eluent system for column chromatography. Consider converting the amine to a salt to facilitate purification by crystallization.[17]

Conclusion

This application note provides a robust and detailed protocol for the synthesis of ethyl 2-(N-(2-methoxyethyl)-N-methylamino)acetate. By understanding the underlying chemical principles and adhering to the safety precautions, researchers can confidently and reproducibly synthesize this valuable chemical intermediate. The provided guidelines on purification and characterization will ensure the isolation of a high-purity product suitable for further applications.

References

[10] ChemicalBook. (2022, April 20). How to properly handle and store ethyl bromoacetate. [8] Merck Millipore. (n.d.). SAFETY DATA SHEET: Ethyl bromoacetate for synthesis. [11] Tokyo Chemical Industry. (2025, March 28). SAFETY DATA SHEET: Ethyl Bromoacetate. [12] NJ.gov. (n.d.). Common Name: ETHYL BROMOACETATE HAZARD SUMMARY. [9] Loba Chemie. (2016, June 1). ETHYL BROMOACETATE FOR SYNTHESIS MSDS. [13] Benchchem. (n.d.). Synthesis routes of 2-(Methylamino)ethyl methoxyacetate. [18] Google Patents. (n.d.). US4255356A - Purification of tertiary amines using an adsorbent. [1] Chemguide. (n.d.). multiple nucleophilic substitution - halogenoalkanes and ammonia. [19] Benchchem. (n.d.). Alkylation Methods for the Synthesis of Secondary Amines: Application Notes and Protocols. [17] Benchchem. (n.d.). Technical Support Center: Purification of Secondary Alkyl Amines. [20] Google Patents. (n.d.). EP0007983A1 - Process for the purification of tertiary amines. [2] Barriault, D., et al. (2026, February 10). A tertiary amine synthesis via a hydroxylamine alkylation/catalytic reduction sequence. Organic & Biomolecular Chemistry. [6] Doc Brown's Chemistry. (n.d.). mechanism of nucleophilic substitution Reaction between ammonia amines with haloalkanes halogenoalkanes to synthesise primary secondary tertiary amines advanced A level organic chemistry revision notes. [4] Neuman, R. C. (n.d.). 7: Reactions of Haloalkanes, Alcohols, and Amines. Nucleophilic Substitution. [21] Beilstein Journals. (n.d.). Experimental procedures, characterization data for all compounds and copies of NMR spectra. [22] Organic Syntheses. (n.d.). A 250 mL single-necked, 24/40 recovery flask.... [15] Biotage. (2023, January 19). Is there an easy way to purify organic amines?. [16] Benchchem. (n.d.). A Technical Guide to the Spectroscopic Characterization of Ethyl 2-[[(2R)-2-[(7-chloro-2-oxo-1H-quinolin-6-yl)sulfonylamino] - Benchchem. [23] PMC. (n.d.). Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. [5] Chemistry LibreTexts. (2025, May 23). 4.4: Nucleophilic substitution and elimination reactions. [14] The Royal Society of Chemistry. (n.d.). Supplementary Information. [24] A Level Chemistry. (2016, October 30). Mechanisms continued. [25] The Royal Society of Chemistry. (n.d.). Table of Contents. [26] Indian Academy of Sciences. (1985, June). Kinetics of reaction of ethyl bromoacetate with substituted phenoxyacetate ions. Proceedings of the Indian Academy of Sciences (Chemical Sciences), 94(3), 481-485. [3] Master Organic Chemistry. (2017, May 26). Alkylation of Amines (Sucks!). [27] ResearchGate. (n.d.). N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. [28] PubChem. (n.d.). Ethyl 2-(N-Methoxy-N-methylamino)-2-oxoacetate. [29] ChemRxiv. (n.d.). Modular Synthesis of alpha-Branched Secondary Alkylamines via Visible-light-mediated Carbonyl Alkylative Amination. [30] National Cancer Institute. (n.d.). Nomination Background: Ethyl bromoacetate (CASRN: 105-36-2). [31] PrepChem.com. (n.d.). Preparation of ethyl bromoacetate. [32] PrepChem.com. (n.d.). Synthesis of ethyl 2-hydroxyimino-2-cyanoacetate. [7] Wikipedia. (n.d.). Ethyl bromoacetate. [33] BLD Pharm. (n.d.). 18522-95-7|Ethyl 2-(methylamino)-2-oxoacetate. [34] ChemicalBook. (n.d.). 2-Methoxyethyl acetate(110-49-6) 1H NMR spectrum. [35] Lirias. (n.d.). One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine*.

Sources

Technical Application Note: Hydrolysis and Isolation of N-(2-methoxyethyl)-N-methylglycine (Free Acid)

[1]

Abstract & Strategic Overview

The hydrolysis of ethyl N-(2-methoxyethyl)-N-methylglycinate presents a specific challenge common to amino acid derivatives: isolating the highly water-soluble, zwitterionic free acid (Product) from the inorganic salts generated during saponification.[1] Standard extraction methods (e.g., EtOAc/Water) often fail because the zwitterion remains in the aqueous phase, leading to poor recovery or salt contamination.

This guide provides two field-proven protocols:

  • Method A (The "Gold Standard" - Ion Exchange): Utilizes LiOH saponification followed by Cation Exchange Chromatography to deliver high-purity material suitable for biological assays or standard preparation.[1]

  • Method B (The "Salt-Free" Chemical Route): Utilizes Barium Hydroxide (

    
    ) saponification followed by sulfuric acid titration to precipitate inorganic byproducts, ideal for scale-up without column chromatography.[1]
    
Chemical Pathway

Substrate: this compound (

Product:

1

The reaction proceeds via nucleophilic acyl substitution (B_Ac2 mechanism) followed by careful pH adjustment to the isoelectric point (pI).

ReactionSchemeSubstrateEthyl Ester(Lipophilic)InterTetrahedralIntermediateSubstrate->Inter+ OH-SaltCarboxylate Salt(R-COO- M+)Inter->Salt- EtOHProductFree Acid(Zwitterion)Salt->ProductAcidification(Removal of M+)

Figure 1: Reaction pathway from lipophilic ester to hydrophilic zwitterion.[1]

Pre-Experimental Considerations

Stability & Solubility Profile
ParameterCharacteristicImplication for Protocol
Ether Stability 2-methoxyethyl etherStable to 1M NaOH/LiOH and dilute HCl.[1] Avoid strong Lewis acids (

) or HI.[1]
Solubility High Water SolubilityDo not attempt standard aqueous workup (extraction). Product will be lost in the water layer.
Isoelectric Point (pI) Estimated ~5.5 - 6.0The molecule is net neutral at this pH, maximizing crystallization potential but minimizing solubility in organics.
pKa Values Amine (~9.0), Carboxyl (~2.[2]2)Exists as a cation at pH < 2, zwitterion at pH 5-8, anion at pH > 10.[1]

Method A: LiOH Hydrolysis with Cation Exchange Purification

Recommended for high-purity isolation on mg to gram scale.[1]

Reagents
  • Lithium Hydroxide monohydrate (

    
    )
    
  • Tetrahydrofuran (THF), HPLC grade

  • Deionized Water

  • Resin: Dowex 50W-X8 (Hydrogen form, 200-400 mesh)[1]

  • Ammonium Hydroxide (

    
    )
    
Step-by-Step Protocol
Step 1: Hydrolysis
  • Dissolve 1.0 eq of this compound in a mixture of THF:Water (3:1 v/v) . Concentration should be approx.[1] 0.2 M.[1][3]

  • Cool the solution to 0°C (ice bath).

  • Add 1.2 eq of

    
     in one portion.[1]
    
  • Allow the mixture to warm to room temperature (20-25°C) and stir vigorously.

  • Monitoring: Check reaction progress by TLC (System: MeOH/DCM 1:9, stain with KMnO4 or Ninhydrin) or LC-MS. Reaction is typically complete in 2–4 hours.[1]

Step 2: Preparation for Resin
  • Once complete, concentrate the reaction mixture under reduced pressure (Rotavap, <40°C) to remove THF. You will be left with an aqueous solution of the lithium carboxylate.

  • Dilute with a minimal amount of water if the residue is viscous.

  • Acidification: Carefully add 1M HCl until the pH reaches ~2.0. Note: This converts the species to the cationic form (

    
    ), which binds to the cation exchange resin.
    
Step 3: Ion Exchange Chromatography (Desalting)
  • Column Prep: Pack a glass column with Dowex 50W-X8 (H+ form). Use approx. 10g of resin per gram of substrate. Wash resin with 3 column volumes (CV) of water.

  • Loading: Load the acidified aqueous solution (from Step 2) onto the column.

    • Mechanism:[1][4][5][6][7][8] The amino acid cation binds to the resin; Chloride anions (

      
      ) pass through. Lithium ions (
      
      
      ) also bind.[1]
  • Washing: Elute with Deionized Water (approx. 5 CV) until the eluate is neutral and free of chloride (test with

    
     solution if necessary).
    
  • Elution: Elute the product using 1M

    
     .
    
    • Mechanism:[1][4][5][6][7][8] The high concentration of

      
       displaces the amino acid. The basic pH ensures the amino acid is released.
      
  • Collection: Collect fractions. Spot on TLC to identify product-containing fractions (Ninhydrin active).[1]

Step 4: Isolation[1]
  • Combine product fractions.

  • Concentrate under reduced pressure. The excess ammonia and water will evaporate.

  • Lyophilize (Freeze-dry) the residue to obtain the N-(2-methoxyethyl)-N-methylglycine as a white, hygroscopic powder (Zwitterion).

Method B: Barium Hydroxide Saponification (Salt-Free)

Recommended for scale-up or when ion-exchange facilities are unavailable.[1] This method relies on the insolubility of Barium Sulfate to remove ions.

Reagents
  • Barium Hydroxide octahydrate (

    
    )
    
  • Sulfuric Acid (

    
    ), 1M Standardized Solution
    
  • Ethanol (Absolute)[3]

Step-by-Step Protocol
Step 1: Saponification[4][5][6]
  • Dissolve 1.0 eq of the ester in water (or Water/EtOH 1:1 if solubility is poor).

  • Add 1.1 eq of

    
    .[1]
    
  • Stir at room temperature. The solution may be cloudy initially due to barium carbonate formation (from air); keep the vessel sealed.

  • Monitor until hydrolysis is complete (LC-MS).[1]

Step 2: Precipitation of Salts
  • Titration: Add 1.1 eq of 1M

    
     dropwise to the reaction mixture while stirring vigorously.
    
    • Reaction:

      
      
      
  • pH Check: The target pH is the isoelectric point (~5.5 - 6.0). Use a pH meter. If the pH is too low, back-titrate with a trace of

    
    ; if too high, add trace 
    
    
    .
    • Critical: Exact stoichiometry removes all

      
       and 
      
      
      ions, leaving only the amino acid in water.
Step 3: Isolation
  • Filter the white precipitate (

    
    ) through a pad of Celite.
    
  • Wash the filter cake with water.

  • Concentrate the clear filtrate.

  • Crystallization: Dissolve the residue in a minimum volume of water and add absolute Ethanol or Acetone to induce precipitation of the zwitterion. Alternatively, lyophilize directly.[1]

Workup Logic & Troubleshooting

WorkupLogicStartCrude Hydrolysis MixChoiceSelect MethodStart->ChoiceMethodAMethod A: LiOH + Resin(High Purity)Choice->MethodAMethodBMethod B: Ba(OH)2 + H2SO4(Fast/Bulk)Choice->MethodBStepA1Acidify to pH 2(Form Cation)MethodA->StepA1StepB1Add H2SO4 eq.MethodB->StepB1StepA2Dowex 50W ColumnStepA1->StepA2StepA3Elute 1M NH4OHStepA2->StepA3FinalPure ZwitterionStepA3->FinalStepB2Filter BaSO4StepB1->StepB2StepB2->Final

Figure 2: Decision matrix for purification pathways.

Troubleshooting Table
ObservationProbable CauseCorrective Action
Low Yield Product lost in aqueous waste during extraction.[1]Do not extract. Use Lyophilization or Resin purification only.[1]
Product is a sticky gum Hygroscopic nature of the zwitterion.Dissolve in minimal MeOH and precipitate with

, or lyophilize for >24h. Store in desiccator.
Salt Contamination (NMR) Incomplete resin elution or excess acid used.Use Method A. Ensure thorough water wash before ammonia elution.[1]
Incomplete Hydrolysis Steric hindrance (rare for primary esters).Warm reaction to 40°C or increase base equivalents to 2.0 eq.

References

  • Saponification Mechanisms: Master Organic Chemistry. Basic Hydrolysis of Esters – Saponification. [Link]

  • Zwitterion Isolation: Chemguide. The Acid-Base Behaviour of Amino Acids. [Link][2]

  • General Protocol for Amino Acid Esters: Organic Syntheses. N-(Benzyloxycarbonyl)-L-vinylglycine methyl ester. [Link][1][9]

  • Ion Exchange for Amino Acids: Bio-Rad Laboratories.[1] Guide to Ion Exchange Chromatography. (Standard industry reference for Dowex usage).

  • Sarcosine Derivatives: National Institutes of Health (NIH).[1] Toward Quantitative End-Group Fidelity in the Synthesis of High Molecular Weight Polysarcosine. [Link]

Application Note: Strategic Incorporation of N-Methoxyethyl Glycine (Nme) for Water-Soluble Peptoid Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Strategic Rationale

The incorporation of N-methoxyethyl glycine (Nme) residues is the gold standard for engineering water solubility and thermoresponsiveness into peptoid oligomers (poly-N-substituted glycines). Unlike peptide synthesis, which relies on side-chain deprotection, peptoid synthesis builds side chains directly via primary amines.

Why Nme?

  • PEG Mimicry: The methoxyethyl side chain (

    
    ) mimics the hydration shell of Polyethylene Glycol (PEG) without the polydispersity of conventional PEGylation.
    
  • Solubility: Nme residues disrupt backbone aggregation, rendering hydrophobic sequences water-soluble.

  • Thermoresponsiveness: Homopolymers of Nme exhibit a Lower Critical Solution Temperature (LCST) in water, making them valuable for smart drug delivery systems.

This guide details the submonomer synthesis protocol for Nme incorporation, emphasizing the handling of the volatile 2-methoxyethylamine reagent and critical quality control steps to ensure sequence fidelity.

Chemical Foundation: The Submonomer Cycle

Peptoids are synthesized not from Fmoc-amino acids, but via a two-step iterative cycle: Acylation and Displacement .[1][2] This method is superior for Nme incorporation because it utilizes inexpensive, readily available primary amines.

The Mechanism
  • Acylation: A resin-bound secondary amine reacts with bromoacetic acid and a carbodiimide activator (DIC) to form a bromoacetylated intermediate.[1][2]

  • Displacement: A primary amine (2-methoxyethylamine) attacks the

    
    -carbon via an 
    
    
    
    mechanism, displacing the bromide and installing the side chain.
Visualization: The Nme Submonomer Cycle

NmeCycle Resin Resin-Bound Secondary Amine Acylation Step 1: Acylation (Bromoacetic Acid + DIC) Resin->Acylation Initiate Intermed Bromoacetylated Resin Acylation->Intermed Form Electrophile Displacement Step 2: Displacement (2-Methoxyethylamine) Intermed->Displacement SN2 Attack Product Nme-Peptoid Resin Displacement->Product Side Chain Installed Product->Resin Repeat Cycle

Figure 1: The two-step submonomer cycle for installing N-methoxyethyl glycine. The cycle repeats for chain elongation.

Detailed Protocol

Materials & Reagents[1][2][3][4][5][6]
ReagentSpecificationRole
Resin Rink Amide MBHA (0.6–0.7 mmol/g)Solid support; yields C-terminal amide.
Bromoacetic Acid 0.6 M in DMFAcylating agent.[1][3][4]
DIC N,N'-Diisopropylcarbodiimide (Neat)Activator.
Amine Submonomer 2-Methoxyethylamine (CAS: 109-85-3)The source of the Nme side chain.
Solvent DMF (Dimethylformamide)Main reaction solvent.
Cleavage Cocktail 95% TFA, 2.5% TIPS, 2.5% H2OCleaves peptoid from resin.[3][4]
Critical Reagent Preparation: 2-Methoxyethylamine

Warning: 2-Methoxyethylamine is a volatile liquid (bp ~95°C) and a primary amine.

  • Concentration: Prepare a 1.0 M solution in N-methylpyrrolidone (NMP) or DMF.

  • Storage: Store at 4°C. Do not store dilute solutions for >1 week as amine concentration may drift due to volatility, leading to incomplete displacement.

  • Handling: Use in a fume hood.

Step-by-Step Synthesis Workflow
Step 0: Resin Preparation
  • Weigh 100 mg Rink Amide resin into a fritted reaction vessel.

  • Swell: Add DMF (2 mL) and agitate for 20 min. Drain.

  • Fmoc Deprotection: Add 20% piperidine in DMF (2 mL). Agitate 20 min. Drain and wash with DMF (5 x 2 mL).

    • Checkpoint: Perform a Chloranil test. Resin should be blue (positive for free amine).

Step 1: Acylation (The Backbone)
  • Add 0.6 M Bromoacetic acid in DMF (1.7 mL, ~10 eq).

  • Add Neat DIC (180

    
    L, ~11 eq).
    
  • Incubate: Agitate at room temperature for 20–30 minutes .

  • Wash: Drain and wash with DMF (5 x 2 mL).

    • Note: This step creates the electrophilic bromoacetyl handle.

Step 2: Displacement (The Nme Side Chain)[5]
  • Add 1.0 M 2-Methoxyethylamine in NMP/DMF (2 mL, ~20 eq).

    • Expert Tip: Use a high excess (20 eq) because the amine is the solvent and reactant. NMP is preferred over DMF if aggregation is suspected, but DMF is standard for Nme.

  • Incubate: Agitate at room temperature for 30–60 minutes .

    • Optimization: For sequences >15 residues, extend time to 60 mins or perform double displacement to ensure 100% yield.

  • Wash: Drain and wash with DMF (5 x 2 mL).

  • Repeat: Return to Step 1 for the next residue.

Step 3: Final Cleavage
  • Wash resin with DCM (3 x 2 mL) and dry under nitrogen.

  • Add Cleavage Cocktail (95% TFA, 2.5% TIPS, 2.5% Water).

  • Agitate for 30 minutes (Peptoids cleave faster than peptides).

  • Filter resin; collect filtrate.

  • Evaporate TFA under nitrogen stream.

  • Resuspend in 50% Acetonitrile/Water and lyophilize.

Quality Control & Characterization

Analytical HPLC

Run a linear gradient (5% to 95% Acetonitrile in Water with 0.1% TFA) over 20 minutes.

  • Expected Result: Nme-rich peptoids are hydrophilic. Expect earlier retention times compared to N-benzyl or N-isobutyl peptoids.

  • Peak Shape: Peptoids often show broader peaks than peptides due to the presence of cis/trans amide bond rotamers (no hydrogen bonding to lock conformation). Do not mistake rotameric broadening for impurity.

Mass Spectrometry (ESI)

Verify the mass.

  • Mass Calculation: Nme residue mass = 115.13 Da (Glycine backbone 57.05 + Sidechain 58.08).

  • Formula:

    
    .
    
Troubleshooting Decision Tree

Troubleshooting Start QC: Mass Spec Analysis Correct Correct Mass: Success Start->Correct Deletion Mass = [Target - 115]: Deletion Sequence Start->Deletion Adduct Mass = [Target + 58]: Acetylation/Truncation Start->Adduct Del_Action Cause: Incomplete Displacement Fix: Increase Amine Conc. or Reaction Time Deletion->Del_Action Add_Action Cause: Incomplete Acylation Fix: Check DIC quality or moisture in DMF Adduct->Add_Action

Figure 2: Diagnostic logic for common synthesis errors.

References

  • Zuckermann, R. N., et al. (1992). Efficient method for the preparation of peptoids [oligo(N-substituted glycines)] by submonomer solid-phase synthesis.[1][2][6][5] Journal of the American Chemical Society, 114(26), 10646–10647. Link

  • Sun, J., & Zuckermann, R. N. (2013).[5] Peptoid Polymers: A Highly Designable Bioinspired Material.[1][2][6][7][5] ACS Nano, 7(6), 4715–4732.[5] Link[5]

  • Tran, H., et al. (2011).[6] Solid-phase Submonomer Synthesis of Peptoid Polymers and their Self-Assembly into Highly-Ordered Nanosheets. Journal of Visualized Experiments, (57), e3373. Link

  • Rosales, A. M., et al. (2018). Sequence-Controlled N-Substituted Glycine Oligomers (Peptoids) with Lower Critical Solution Temperature Properties. Biomacromolecules, 19(6), 2384–2393. Link

Sources

Application Notes and Protocols for the Synthesis of N-Substituted Glycine Derivatives in Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Pivotal Role of N-Substituted Glycine Derivatives in Medicinal Chemistry

N-substituted glycine derivatives, often referred to as peptoids, represent a significant class of peptidomimetics that have garnered substantial interest in drug discovery.[1][2] These molecules are structural isomers of peptides, with the side chain appended to the backbone nitrogen atom rather than the α-carbon. This seemingly subtle alteration imparts profound biological and pharmacological advantages, most notably resistance to proteolytic degradation and enhanced cell membrane permeability, which are common pitfalls for traditional peptide-based therapeutics.[1][2] The modular nature of their synthesis allows for the rapid generation of vast combinatorial libraries, making them an invaluable tool for identifying novel lead compounds.[1][3] This guide provides a detailed exploration of the primary synthetic strategies for accessing N-substituted glycine derivatives, offering both theoretical insights and practical, step-by-step protocols for researchers in the field.

Strategic Approaches to the Synthesis of N-Substituted Glycine Derivatives

The synthesis of N-substituted glycine derivatives can be broadly categorized into solution-phase and solid-phase methods. While solution-phase synthesis is suitable for preparing specific target molecules on a larger scale, solid-phase synthesis offers unparalleled advantages for library generation and high-throughput screening, which are central to modern drug discovery efforts.[4][5] This document will focus on the most robust and widely adopted methods, including the Ugi multicomponent reaction, the Strecker synthesis, and reductive amination, with a particular emphasis on their application in solid-phase synthesis.

The Ugi Four-Component Reaction (U-4CR): A Convergent and Efficient Strategy

The Ugi reaction is a powerful one-pot, four-component reaction that brings together an aldehyde or ketone, an amine, a carboxylic acid, and an isocyanide to rapidly generate α-acylamino amides.[6][7] When a ketone is used, the product is an N-alkylated α,α-dialkylglycine derivative.[8] This reaction is highly valued for its high atom economy, operational simplicity, and the vast structural diversity that can be achieved by varying the four input components.[6]

Causality Behind Experimental Choices: The Ugi reaction's efficiency stems from its convergent nature, where complexity is built in a single step. The reaction is driven by the irreversible Mumm rearrangement, which ensures high yields.[6] The choice of a polar aprotic solvent like methanol or DMF is crucial for solubilizing the diverse reactants and intermediates.[6]

Experimental Protocol: Solution-Phase Ugi Synthesis of an N-Substituted Glycine Derivative

This protocol describes the synthesis of a model N-substituted glycine derivative using the Ugi reaction.

Materials:

  • Aldehyde (e.g., isobutyraldehyde, 1.0 mmol)

  • Primary Amine (e.g., benzylamine, 1.0 mmol)

  • Carboxylic Acid (e.g., acetic acid, 1.0 mmol)

  • Isocyanide (e.g., tert-butyl isocyanide, 1.0 mmol)

  • Methanol (5 mL)

  • Anhydrous Magnesium Sulfate

  • Dichloromethane (DCM)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Silica Gel for column chromatography

Procedure:

  • To a 25 mL round-bottom flask, add the aldehyde (1.0 mmol) and the primary amine (1.0 mmol) in methanol (2 mL). Stir the mixture at room temperature for 30 minutes to facilitate imine formation.[7]

  • Add the carboxylic acid (1.0 mmol) to the reaction mixture and continue stirring for an additional 10 minutes.

  • Add the isocyanide (1.0 mmol) dropwise to the mixture. The reaction is often exothermic.[6]

  • Stir the reaction at room temperature for 24-48 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

  • Upon completion, remove the methanol under reduced pressure.

  • Dissolve the residue in DCM (20 mL) and wash with saturated sodium bicarbonate solution (2 x 15 mL) and brine (15 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by silica gel column chromatography using an appropriate eluent system (e.g., hexane/ethyl acetate gradient) to yield the pure N-substituted glycine derivative.

Data Presentation: Representative Ugi Reaction Yields

Aldehyde/KetoneAmineCarboxylic AcidIsocyanideYield (%)
IsobutyraldehydeBenzylamineAcetic Acidtert-Butyl isocyanide75-85
AcetoneAnilineBenzoic AcidCyclohexyl isocyanide60-75
FormaldehydeMethylaminePropionic AcidBenzyl isocyanide70-80
The Strecker Synthesis: A Classic Route to α-Amino Acids and their N-Substituted Analogs

The Strecker synthesis is a venerable method for preparing α-amino acids from an aldehyde or ketone, ammonia, and cyanide.[9][10] By substituting ammonia with a primary or secondary amine, this reaction can be adapted to produce N-substituted glycine derivatives.[9] The reaction proceeds through an α-aminonitrile intermediate, which is subsequently hydrolyzed to the desired amino acid derivative.[11]

Causality Behind Experimental Choices: The initial step involves the formation of an imine or iminium ion, which is then attacked by the cyanide nucleophile.[12] The use of a slight excess of the amine and cyanide source can help drive the reaction to completion. The final hydrolysis step requires acidic or basic conditions to convert the nitrile to a carboxylic acid.

Experimental Protocol: Strecker Synthesis of an N-Substituted Glycine

This protocol outlines the synthesis of an N-substituted glycine from an aldehyde and a primary amine.

Materials:

  • Aldehyde (e.g., formaldehyde, 1.0 mmol)

  • Primary Amine (e.g., methylamine hydrochloride, 1.1 mmol)

  • Potassium Cyanide (KCN, 1.1 mmol)

  • Water

  • Hydrochloric Acid (concentrated)

  • Sodium Hydroxide solution (for pH adjustment)

  • Dowex 50W-X8 resin (for purification)

Procedure:

  • In a well-ventilated fume hood, dissolve the primary amine hydrochloride (1.1 mmol) and potassium cyanide (1.1 mmol) in water (5 mL) in a round-bottom flask. Caution: KCN is highly toxic.

  • Cool the solution to 0°C in an ice bath.

  • Slowly add the aldehyde (1.0 mmol) to the cooled solution with vigorous stirring.

  • Allow the reaction to stir at room temperature for 24 hours.

  • After 24 hours, add concentrated hydrochloric acid (5 mL) and heat the mixture to reflux for 6-12 hours to hydrolyze the aminonitrile.[10]

  • Cool the reaction mixture and neutralize it to pH ~7 with a sodium hydroxide solution.

  • Apply the neutralized solution to a Dowex 50W-X8 cation-exchange resin column.

  • Wash the column with water to remove inorganic salts.

  • Elute the N-substituted glycine with a dilute ammonium hydroxide solution.

  • Lyophilize the eluate to obtain the pure product.

Reductive Amination: A Versatile and Controllable Approach

Reductive amination is a highly effective two-step or one-pot process for synthesizing N-substituted amines, including N-substituted glycine derivatives.[13] The reaction involves the formation of an imine or enamine from an amine and a carbonyl compound, followed by its reduction to the corresponding amine.[13] This method offers excellent control and is compatible with a wide range of functional groups.

Causality Behind Experimental Choices: The choice of reducing agent is critical. Mild reducing agents like sodium cyanoborohydride (NaBH₃CN) or sodium triacetoxyborohydride (NaBH(OAc)₃) are preferred as they selectively reduce the iminium ion in the presence of the starting aldehyde or ketone, allowing for a convenient one-pot procedure.[13] The reaction is typically carried out at a slightly acidic pH to promote imine formation without inactivating the amine nucleophile.

Experimental Protocol: Reductive Amination for N-Substituted Glycine Ester Synthesis

This protocol details the synthesis of an N-substituted glycine ester via reductive amination.

Materials:

  • Glycine ethyl ester hydrochloride (1.0 mmol)

  • Aldehyde or Ketone (e.g., acetone, 1.2 mmol)

  • Sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 mmol)

  • Dichloromethane (DCM, 10 mL)

  • Triethylamine (TEA, 1.0 mmol)

  • Saturated Sodium Bicarbonate Solution

  • Brine

  • Anhydrous Sodium Sulfate

Procedure:

  • Suspend glycine ethyl ester hydrochloride (1.0 mmol) in DCM (10 mL) in a round-bottom flask.

  • Add triethylamine (1.0 mmol) to neutralize the hydrochloride salt and stir for 10 minutes.

  • Add the aldehyde or ketone (1.2 mmol) to the mixture.

  • Stir for 30 minutes at room temperature to allow for imine formation.

  • Add sodium triacetoxyborohydride (1.5 mmol) portion-wise over 10 minutes.

  • Stir the reaction at room temperature for 12-24 hours. Monitor by TLC.

  • Quench the reaction by slowly adding saturated sodium bicarbonate solution (10 mL).

  • Separate the organic layer, and extract the aqueous layer with DCM (2 x 10 mL).

  • Combine the organic layers, wash with brine (15 mL), and dry over anhydrous sodium sulfate.

  • Filter and concentrate the solution under reduced pressure.

  • Purify the crude product by silica gel column chromatography.

Solid-Phase Synthesis of N-Substituted Glycine Oligomers (Peptoids)

Solid-phase synthesis is the cornerstone of constructing peptoid libraries for drug discovery.[4][14] The most common method is the "submonomer" approach developed by Zuckermann et al., which involves a two-step cycle of acylation and displacement.[1]

Causality Behind Experimental Choices: The use of a solid support, such as Rink amide or 2-chlorotrityl chloride resin, simplifies purification by allowing for the removal of excess reagents and byproducts by simple filtration and washing.[5][14] The choice of protecting groups, typically Fmoc or Boc, is crucial for orthogonal protection strategies.[15][16] The two-step monomer addition cycle avoids the need for pre-synthesized N-substituted glycine monomers, which can be unstable.

Workflow for Solid-Phase Peptoid Synthesis

G Resin Resin Support (e.g., Rink Amide) Acylation Step 1: Acylation (Bromoacetic Acid, DIC) Resin->Acylation Washing1 Washing (DMF, DCM) Acylation->Washing1 Displacement Step 2: Nucleophilic Displacement (Primary Amine, R-NH2) Washing1->Displacement Washing2 Washing (DMF, DCM) Displacement->Washing2 Repeat Repeat Cycles for Desired Length Washing2->Repeat n-1 times Cleavage Final Cleavage (e.g., TFA Cocktail) Washing2->Cleavage Repeat->Acylation Repeat->Cleavage Purification Purification (HPLC) Cleavage->Purification

Caption: General workflow for the solid-phase synthesis of peptoids using the submonomer method.

Experimental Protocol: Solid-Phase Synthesis of a Peptoid Trimer

This protocol describes the manual solid-phase synthesis of a model peptoid trimer.

Materials:

  • Rink Amide MBHA resin (0.1 mmol scale)

  • N,N'-Diisopropylcarbodiimide (DIC)

  • Bromoacetic acid

  • Primary amines (e.g., isobutylamine, benzylamine, phenethylamine)

  • N,N-Dimethylformamide (DMF)

  • Dichloromethane (DCM)

  • Piperidine (20% in DMF)

  • Cleavage cocktail (e.g., 95% TFA, 2.5% water, 2.5% triisopropylsilane)

  • Cold diethyl ether

Procedure:

  • Resin Swelling and Fmoc Deprotection:

    • Swell the Rink Amide resin in DMF for 30 minutes in a solid-phase synthesis vessel.

    • Drain the DMF and add 20% piperidine in DMF. Agitate for 20 minutes to remove the Fmoc protecting group.

    • Wash the resin thoroughly with DMF (3x) and DCM (3x).

  • First Monomer Addition (e.g., Isobutylamine):

    • Acylation: Dissolve bromoacetic acid (1.0 mmol) and DIC (1.0 mmol) in DMF (2 mL). Add to the resin and agitate for 30 minutes.

    • Wash the resin with DMF (3x).

    • Displacement: Add a solution of isobutylamine (2.0 mmol) in DMF (2 mL) to the resin. Agitate for 2 hours.

    • Wash the resin with DMF (3x) and DCM (3x).

  • Second Monomer Addition (e.g., Benzylamine):

    • Repeat the acylation and displacement steps using benzylamine in the displacement step.

  • Third Monomer Addition (e.g., Phenethylamine):

    • Repeat the acylation and displacement steps using phenethylamine in the displacement step.

  • Cleavage and Purification:

    • After the final wash, dry the resin under vacuum.

    • Add the cleavage cocktail (2 mL) to the resin and agitate for 2-4 hours at room temperature.[14]

    • Filter the resin and collect the filtrate.

    • Precipitate the crude peptoid by adding the filtrate to cold diethyl ether.

    • Collect the precipitate by centrifugation, wash with cold ether, and dry.

    • Purify the crude product by reverse-phase High-Performance Liquid Chromatography (HPLC).[1]

Data Presentation: Monitoring and Characterization

TechniquePurposeTypical Observations
Kaiser TestMonitors completion of the amine displacement step.A negative test (yellow beads) indicates complete reaction of the primary amine.[17]
Mass Spectrometry (MS)Confirms the molecular weight of the final product.The observed mass should match the calculated mass of the desired peptoid.
NMR SpectroscopyElucidates the structure and confirms the identity of the side chains.Characteristic shifts for the backbone and side-chain protons and carbons can be assigned.[3][18][19]
HPLCAssesses the purity of the final product and is used for purification.A single major peak indicates a high degree of purity.

Conclusion

The synthesis of N-substituted glycine derivatives is a mature and versatile field that provides medicinal chemists with powerful tools to overcome the limitations of traditional peptide drugs. The methods outlined in this guide—the Ugi reaction, Strecker synthesis, reductive amination, and particularly the solid-phase submonomer approach—offer a range of options to suit different synthetic goals, from the targeted synthesis of a single compound to the high-throughput generation of large combinatorial libraries. A thorough understanding of the principles behind these synthetic strategies, coupled with robust experimental protocols, will enable researchers to effectively harness the potential of N-substituted glycine derivatives in the quest for novel therapeutics.

References

  • Wikipedia. (2023, December 27). Strecker amino acid synthesis. Retrieved from [Link]

  • G. B. G. L. D. F. F. G. A. M. P. S. M. V. M. S. E. N. (2021).
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-phase synthesis of N-substituted glycine oligomers (α-peptoids)
  • Master Organic Chemistry. (2018, November 12). The Strecker Synthesis of Amino Acids. Retrieved from [Link]

  • MedSchoolCoach. (n.d.). Synthesis of Alpha-Amino Acids. Retrieved from [Link]

  • Robertson, S. (2018, October 30). Overview of Strecker Amino Acid Synthesis. News-Medical.Net. Retrieved from [Link]

  • Guryev, M., et al. (2021).
  • MedSchoolCoach. (n.d.). Strecker Synthesis of Amino Acids – MCAT Biochemistry. Retrieved from [Link]

  • Gante, J., et al. (2005). Solid-Phase Synthesis of “Mixed” Peptidomimetics Using Fmoc-Protected Aza-β3-amino Acids and α-Amino Acids. The Journal of Organic Chemistry, 70(24), 9871-9878.
  • RSC Advances. (2014). Solid-phase peptide synthesis. RSC Advances, 4, 32658-32672.
  • Chemistry LibreTexts. (2024, September 30). 26.7: Peptide Synthesis. Retrieved from [Link]

  • Novabiochem. (n.d.). Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group. Retrieved from [Link]

  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • AAPPTec. (n.d.). Planning a Peptide Synthesis. Retrieved from [Link]

  • Simon, R. J., et al. (1997). NMR structural characterization of oligo-N-substituted glycine lead compounds from a combinatorial library. Molecular Diversity, 3(1), 1-15.
  • Zhang, Y., et al. (2018). Schiff base and reductive amination reactions of α-amino acids: a facile route toward N-alkylated amino acids and peptoid synthesis. Polymer Chemistry, 9(42), 5211-5221.
  • Al-Masoudi, N. A., et al. (2023).
  • Al-Masoudi, N. A., et al. (2023).
  • González-Vera, J. A., et al. (2020).
  • Al-Masoudi, N. A., et al. (2023).
  • Culf, A. S., & Ouellette, R. J. (2010). Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids)
  • González-Vera, J. A., et al. (2021). Structure-Acid Lability Relationship of N-alkylated α,α-dialkylglycine Obtained via a Ugi Multicomponent Reaction. Molecules, 26(1), 199.
  • Google Patents. (n.d.). US4073804A - Producing glycine by the reductive amination of glyoxylic acid.
  • Wikipedia. (2023, December 2). Ugi reaction. Retrieved from [Link]

  • Chevrier, V. F., et al. (2018). Glycine Imine—The Elusive α‐Imino Acid Intermediate in the Reductive Amination of Glyoxylic Acid.
  • Costa, S., et al. (2003). An improved approach for the synthesis of α,α-dialkyl glycine derivatives by the Ugi–Passerini reaction. Organic & Biomolecular Chemistry, 1(10), 1694-1700.
  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Ugi Reaction. Retrieved from [Link]

  • Ando, S., et al. (1985). Conformational Characterization of Glycine Residues Incorporated into Some Homopolypeptides by Solid-State 13C NMR Spectroscopy. Journal of the American Chemical Society, 107(25), 7648-7654.
  • Harris, R. K., et al. (2008). Variable temperature NMR characterization of α-glycine. Journal of Molecular Structure, 888(1-3), 176-181.
  • Barge, L. M., et al. (2024). Glycine synthesis from nitrate and glyoxylate mediated by ferroan brucite. Proceedings of the National Academy of Sciences, 121(45), e2406210121.
  • SIELC Technologies. (n.d.). HPLC Method for Separation of Glycine, Methylglycine, Dimethylglycine and Trimethylglycine on Primesep 100 Column. Retrieved from [Link]

  • Google Patents. (n.d.). CN1022320C - Purification method of glycine.

Sources

preparation of pharmaceutical intermediates using methoxyethyl-substituted amines

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Synthesis of Pharmaceutical Intermediates Using Methoxyethyl-Substituted Amines

Abstract

The 2-methoxyethyl moiety is a critical structural motif in modern medicinal chemistry, acting as a truncated polyethylene glycol (PEG) mimic. It enhances aqueous solubility and metabolic stability without significantly increasing molecular weight or polarity to the point of membrane impermeability. This guide provides high-fidelity protocols for incorporating 2-methoxyethylamine (CAS 109-85-3) into pharmaceutical intermediates. We focus on two primary synthetic vectors: Reductive Amination for "tail" functionalization and Nucleophilic Aromatic Substitution (


)  for heterocyclic "core" diversification.

Strategic Rationale: The "Methoxyethyl Effect"

In drug design, the transition from a simple alkyl chain (e.g., propyl) to a 2-methoxyethyl chain often resolves critical pharmacokinetic (PK) liabilities.

  • Solubility: The ether oxygen acts as a weak hydrogen bond acceptor, disrupting crystal lattice energy and improving aqueous solubility.

  • Bioisosterism: The

    
     group is isosteric with pentyl or hexyl chains in terms of length but possesses significantly lower lipophilicity (
    
    
    
    ), reducing non-specific protein binding.
  • Metabolic Stability: Unlike terminal alkyl groups prone to

    
    -oxidation by CYPs, the terminal methoxy group is relatively robust, though 
    
    
    
    -demethylation can occur.

Process Safety & Handling

2-Methoxyethylamine is a volatile, corrosive, and flammable liquid. Strict adherence to safety protocols is non-negotiable.

ParameterSpecificationSafety Implication
Boiling Point 95°CSignificant vapor pressure at RT; use essentially closed systems.
Flash Point 12°CHigh Flammability. Ground all glassware; use spark-proof tools.
Corrosivity pH ~12Causes severe skin burns and eye damage. Use butyl rubber gloves.
Incompatibility Oxidizers, AcidsExothermic reaction with acids; fire risk with strong oxidizers.

Handling Protocol:

  • Dispense only in a functioning fume hood.

  • Quench spills immediately with dilute HCl (carefully) or absorbent pads.

  • Store under inert atmosphere (Nitrogen/Argon) to prevent carbonate formation (hygroscopic).

Synthetic Module A: Reductive Amination (The "Tail" Strategy)

This module describes the attachment of the methoxyethyl tail to an aldehyde-bearing scaffold. We utilize Sodium Triacetoxyborohydride (STAB) , a mild hydride donor that selectively reduces the intermediate imine without reducing the aldehyde or ketone starting material, minimizing over-alkylation.

Mechanism & Workflow

The reaction proceeds via the formation of a hemiaminal, followed by dehydration to an iminium ion, which is then irreversibly reduced by the borohydride species.

ReductiveAmination Start Aldehyde Scaffold + 2-Methoxyethylamine Imine Imine/Iminium Intermediate Start->Imine DCM, 1h, RT Reduction Reduction (STAB / AcOH) Imine->Reduction Hydride Transfer Quench Quench (Sat. NaHCO3) Reduction->Quench pH Adjustment Product Secondary Amine Product Quench->Product Extraction

Figure 1: Step-wise workflow for STAB-mediated reductive amination.

Experimental Protocol

Target: Preparation of N-(4-fluorobenzyl)-2-methoxyethan-1-amine (Model Intermediate).

Reagents:

  • 4-Fluorobenzaldehyde (1.0 equiv, 10 mmol)

  • 2-Methoxyethylamine (1.1 equiv, 11 mmol)

  • Sodium Triacetoxyborohydride (STAB) (1.4 equiv, 14 mmol)

  • Acetic Acid (AcOH) (1.0 equiv)

  • Dichloromethane (DCM) (anhydrous, 0.2 M concentration)

Step-by-Step Procedure:

  • Imine Formation: In a dry 100 mL round-bottom flask under

    
    , dissolve 4-fluorobenzaldehyde (1.24 g) in DCM (50 mL). Add 2-methoxyethylamine (0.83 g) followed by Acetic Acid (0.6 g).
    
    • Note: AcOH catalyzes imine formation by protonating the carbonyl oxygen.

  • Equilibration: Stir at Room Temperature (RT) for 30–60 minutes.

  • Reduction: Cool the mixture to 0°C (ice bath). Add STAB (2.97 g) portion-wise over 10 minutes.

    • Caution: Gas evolution (

      
      ) may occur.
      
  • Reaction: Remove ice bath and stir at RT for 4–16 hours. Monitor by TLC (stain with Ninhydrin or PMA; amine product will not be UV active unless the aryl group is strong, but the starting aldehyde will disappear).

  • Quench: Quench with saturated aqueous

    
     (30 mL). Stir vigorously for 15 minutes until gas evolution ceases.
    
  • Workup: Separate layers. Extract aqueous layer with DCM (

    
     mL). Combine organics, dry over 
    
    
    
    , filter, and concentrate.
  • Purification: If necessary, purify via flash chromatography (DCM/MeOH 95:5).

Self-Validating Checkpoints:

  • Visual: Reaction mixture usually stays clear or turns slightly cloudy.

  • NMR Verification: Look for the disappearance of the aldehyde proton (~10 ppm) and the appearance of the benzylic methylene singlet (~3.8 ppm) and the characteristic methoxyethyl multiplets.

Synthetic Module B: Nucleophilic Aromatic Substitution ( )

This module focuses on functionalizing heteroaromatic cores (e.g., Pyrimidines), a ubiquitous step in Kinase Inhibitor synthesis (e.g., analogs of Osimertinib or Rociletinib).

Regioselectivity: The 2,4-Dichloropyrimidine Challenge

When reacting 2,4-dichloropyrimidine with an amine, substitution can occur at C4 or C2.[1][2]

  • C4 Selectivity: Generally favored due to steric accessibility and the para-like electronic activation by N1 and N3.

  • C2 Selectivity: Can be promoted by specific solvent effects or hydrogen bonding, but is less common with simple amines.

SNAr_Selectivity Start 2,4-Dichloropyrimidine + 2-Methoxyethylamine Conditions Condition Control Start->Conditions C4_Path Path A: C4 Attack (Kinetic/Steric Control) Conditions->C4_Path Cold, Non-polar solvent (IPA, DCM) C2_Path Path B: C2 Attack (Rare/Specific Control) Conditions->C2_Path Lewis Acid or H-Bond directing Product_C4 Major Product: 4-amino-2-chloropyrimidine C4_Path->Product_C4 Product_C2 Minor Product: 2-amino-4-chloropyrimidine C2_Path->Product_C2

Figure 2: Regioselectivity decision tree for pyrimidine functionalization.

Experimental Protocol

Target: Preparation of 2-chloro-N-(2-methoxyethyl)pyrimidin-4-amine.

Reagents:

  • 2,4-Dichloropyrimidine (1.0 equiv, 20 mmol)

  • 2-Methoxyethylamine (1.0 equiv, 20 mmol)

  • Diisopropylethylamine (DIPEA) (1.2 equiv, 24 mmol)

  • Solvent: Isopropanol (IPA) or THF (0.5 M)

Step-by-Step Procedure:

  • Preparation: Dissolve 2,4-dichloropyrimidine (2.98 g) in IPA (40 mL) in a 100 mL flask. Cool to 0°C.

    • Why IPA? Protic solvents often enhance

      
       rates via H-bonding stabilization of the Meisenheimer complex, though aprotic solvents like THF are better if C4 selectivity is degrading.
      
  • Addition: Mix 2-methoxyethylamine (1.50 g) with DIPEA (3.10 g) in IPA (10 mL). Add this solution dropwise to the pyrimidine solution at 0°C over 30 minutes.

    • Control: Slow addition at low temperature is critical to prevent bis-substitution (displacement of both chlorides).

  • Reaction: Stir at 0°C for 2 hours, then allow to warm to RT.

  • Monitoring: Check LC-MS.

    • Target Mass: M+H = 188/190 (Cl isotope pattern).

    • Bis-substitued Byproduct: M+H = 227 (Avoid this).

  • Workup: Evaporate volatiles under reduced pressure. Resuspend residue in EtOAc, wash with water and brine.

  • Crystallization: The product often solidifies upon trituration with Hexanes/Ether. If not, column chromatography (Hex/EtOAc) is required.

Data Summary: Solvent Effects on Regioselectivity

Solvent Temperature C4 : C2 Ratio (Approx) Yield
THF 0°C 90 : 10 85%
IPA RT 85 : 15 92%

| DMF | 60°C | 60 : 40 (Bis-product risk) | 70% |

References

  • Abdel-Magid, A. F., et al. (1996).[3][4][5] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry.

  • WuXi AppTec. (2025).[6] "Regioselectivity of SNAr Reactions on Chloropyrimidines." WuXi Biology Application Notes.

  • National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 8018, 2-Methoxyethylamine."

  • BenchChem. (2025).[7] "Application Notes and Protocols for Reductive Amination."

  • Sigma-Aldrich. (2025). "Safety Data Sheet: 2-Methoxyethylamine."

Sources

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of Ethyl N-(2-methoxyethyl)-N-methylglycinate

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support resource for the synthesis of ethyl N-(2-methoxyethyl)-N-methylglycinate. This guide is designed for researchers, chemists, and drug development professionals to navigate the common challenges encountered during this synthesis. We provide in-depth troubleshooting advice and answers to frequently asked questions to help you optimize your reaction yield and product purity.

Introduction

This compound is a key intermediate in various synthetic pathways. Its successful synthesis with high yield and purity is crucial for downstream applications. The most common synthetic route involves the nucleophilic substitution (SN2) reaction between ethyl N-methylglycinate and a suitable 2-methoxyethyl halide. While straightforward in principle, this N-alkylation is often plagued by issues such as low conversion, side-product formation, and purification difficulties. This guide provides a structured approach to identifying and resolving these common experimental hurdles.

Troubleshooting Guide

This section addresses specific problems you might encounter during the synthesis. Each issue is analyzed with potential causes and actionable solutions.

Problem 1: Low or No Product Yield

You've run the reaction, but TLC or GC-MS analysis shows a large amount of unreacted ethyl N-methylglycinate and little to no desired product.

Potential CauseRecommended Solution & Scientific Rationale
Insufficient Base The N-alkylation reaction produces a hydrohalic acid (HBr or HCl) byproduct, which protonates the starting amine, rendering it non-nucleophilic.[1] An equivalent of base is required to neutralize this acid. Solution: Use at least 1.1 equivalents of a non-nucleophilic inorganic base like potassium carbonate (K₂CO₃) or a hindered organic base like triethylamine (TEA). The base ensures a constant supply of the free, nucleophilic amine.[2][3]
Low Reactivity of Alkylating Agent 2-chloroethyl methyl ether is less expensive but significantly less reactive than 2-bromoethyl methyl ether due to the superior leaving group ability of bromide. Solution: If using the chloro-analogue, consider adding a catalytic amount of sodium or potassium iodide (Finkelstein reaction conditions) to generate the more reactive iodo-intermediate in situ. Alternatively, switch to 2-bromoethyl methyl ether for faster reaction rates.
Low Reaction Temperature SN2 reactions have an activation energy barrier that must be overcome. Insufficient thermal energy can lead to very slow or stalled reactions. Solution: Gently heat the reaction mixture. A good starting point is refluxing in a solvent like acetonitrile or DMF (80-100 °C). Monitor the reaction progress by TLC or GC to avoid decomposition at excessive temperatures.[2]
Presence of Water Moisture can interfere with the reaction, particularly if using reactive bases or reagents. Solution: Ensure all glassware is oven-dried, and use anhydrous solvents. Running the reaction under an inert atmosphere (Nitrogen or Argon) is good practice to prevent atmospheric moisture contamination.[4]
Problem 2: Significant Formation of a Quaternary Ammonium Salt Impurity

Your analysis shows the desired product, but also a significant, more polar byproduct identified as the quaternary ammonium salt resulting from over-alkylation of the product.

Potential CauseRecommended Solution & Scientific Rationale
Excess Alkylating Agent The product, this compound, is a tertiary amine and is still nucleophilic. It can compete with the starting secondary amine for the alkylating agent, leading to the formation of a quaternary ammonium salt.[5] This is a classic issue in amine alkylations. Solution: Control the stoichiometry carefully. Avoid using a large excess of the 2-methoxyethyl halide. Adding the alkylating agent slowly (e.g., via a syringe pump) to the solution of the amine and base can help maintain a low concentration of the alkylating agent, favoring reaction with the more abundant starting amine.[4]
High Reaction Temperature / Long Reaction Time Forcing conditions can promote the less favorable, but still possible, second alkylation step. Solution: Monitor the reaction closely. Once the starting material is consumed (as judged by TLC or GC), work up the reaction promptly. Avoid unnecessarily long reaction times or excessively high temperatures.
Problem 3: Product Decomposes During Purification

You've successfully synthesized the product, but it appears to decompose during vacuum distillation or column chromatography.

Potential CauseRecommended Solution & Scientific Rationale
Thermal Instability Amino esters can be susceptible to thermal degradation, especially at the high temperatures required for vacuum distillation if the vacuum is not sufficiently high. Solution: Use a high-vacuum pump (e.g., <1 mmHg) to lower the boiling point of the product.[6][7] A short-path distillation apparatus can also minimize the time the compound spends at high temperatures.
Sensitivity to Silica Gel The amine functionality can interact strongly with the acidic surface of standard silica gel, leading to streaking on the column and potential decomposition.[8] Solution: If column chromatography is necessary, use deactivated or neutral silica gel. You can deactivate silica by adding 1-2% triethylamine to your eluent system. This neutralizes the acidic sites on the silica, improving the recovery of the amine product.[8]

Frequently Asked Questions (FAQs)

Q1: What is the detailed mechanism for this N-alkylation reaction?

A1: The reaction proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. The lone pair of electrons on the nitrogen atom of ethyl N-methylglycinate acts as a nucleophile, attacking the electrophilic carbon atom of the 2-methoxyethyl halide that is bonded to the halogen. This occurs in a single, concerted step where the carbon-nitrogen bond forms at the same time as the carbon-halogen bond breaks. A base is required to neutralize the acidic ammonium salt formed after the initial alkylation, regenerating the neutral amine for further reaction or preventing protonation of the starting material.

Q2: Which is a better alkylating agent: 2-bromoethyl methyl ether or 2-chloroethyl methyl ether?

A2: 2-bromoethyl methyl ether is generally the superior choice for laboratory synthesis. Bromide is a better leaving group than chloride because it is a weaker base. This results in a significantly faster reaction rate, often allowing for milder reaction conditions (lower temperatures, shorter times) and potentially higher yields.[9] While 2-chloroethyl methyl ether is often cheaper, its lower reactivity may necessitate harsher conditions that could lead to more side products.

Q3: What are the best solvents and bases for this synthesis?

A3: Polar aprotic solvents like Acetonitrile (MeCN) or Dimethylformamide (DMF) are ideal as they can dissolve the reactants and stabilize the transition state of the SN2 reaction without interfering. For the base, a moderately strong, non-nucleophilic base is preferred to avoid competing reactions. Potassium carbonate (K₂CO₃) is an excellent, cost-effective choice.[2] Triethylamine (TEA) is also commonly used. Stronger bases like sodium ethoxide could increase the risk of a competing E2 elimination reaction with the alkyl halide.[4]

Q4: Is reductive amination a viable alternative synthetic route?

A4: Yes, reductive amination is an excellent and often higher-yielding alternative.[10][11] This two-step, one-pot process would involve reacting ethyl N-methylglycinate with methoxyacetaldehyde to form an intermediate iminium ion, which is then immediately reduced to the desired product. A mild reducing agent like sodium triacetoxyborohydride (STAB) or sodium cyanoborohydride (NaBH₃CN) is typically used because it is selective for the iminium ion over the aldehyde.[10] This method avoids the possibility of over-alkylation, which is a major advantage.[12]

Visualizations & Workflows

General Synthetic Workflow

G reagents Prepare Reagents (Anhydrous Solvent, Base, Ethyl N-methylglycinate) setup Assemble Dry Glassware under Inert Atmosphere reagents->setup addition Slowly Add 2-Methoxyethyl Halide setup->addition reaction Heat and Stir (e.g., 80°C, 4-12h) addition->reaction monitor Monitor Progress (TLC / GC-MS) reaction->monitor workup Aqueous Workup & Extraction monitor->workup purify Purify Product (Vacuum Distillation or Chromatography) workup->purify analyze Characterize Final Product (NMR, MS, IR) purify->analyze

Caption: High-level workflow for the N-alkylation synthesis.

Troubleshooting Decision Tree

G start Reaction Complete. Low Yield? check_sm Significant Starting Material Remaining? start->check_sm check_side Side Products Observed? check_sm->check_side No sol_sm_yes Increase Temp/Time Use more reactive halide Check base stoichiometry check_sm->sol_sm_yes Yes sol_side_yes Identify Side Product (e.g., Quaternary Salt) check_side->sol_side_yes Yes sol_other Re-evaluate route (e.g., Reductive Amination) check_side->sol_other No (Decomposition?) sol_overalkylation Reduce Alkyl Halide Stoichiometry Add Alkyl Halide Slowly sol_side_yes->sol_overalkylation

Caption: A logic diagram for troubleshooting low yield issues.

SN2 Reaction Mechanism

G cluster_reactants Reactants cluster_ts Transition State cluster_products Products EtOOC-CH2-N(H)Me Ethyl N-methylglycinate ts [EtOOC-CH2-N(H)Me---CH2(CH2OMe)---Br]‡ EtOOC-CH2-N(H)Me->ts Nucleophilic Attack Br-CH2CH2OMe 2-Bromoethyl methyl ether Br-CH2CH2OMe->ts prod_salt [EtOOC-CH2-N(H)(Me)(CH2CH2OMe)]+ Br- ts->prod_salt Leaving Group Departs final_prod This compound prod_salt->final_prod Deprotonation (Base, e.g., K2CO3)

Caption: The S_N2 mechanism for the N-alkylation reaction.

Experimental Protocols

Protocol 1: N-Alkylation Synthesis
  • Setup: To a flame-dried 250 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser under a nitrogen atmosphere, add anhydrous acetonitrile (100 mL).

  • Reagents: Add ethyl N-methylglycinate (1.0 eq), followed by finely ground anhydrous potassium carbonate (1.5 eq).

  • Alkylation: Begin vigorous stirring. Slowly add 2-bromoethyl methyl ether (1.05 eq) to the suspension dropwise over 15 minutes at room temperature.

  • Reaction: Heat the mixture to reflux (approx. 82°C) and maintain for 6-12 hours. Monitor the reaction's progress by taking small aliquots and analyzing via TLC or GC-MS until the starting amine is consumed.

  • Workup: Cool the reaction mixture to room temperature. Filter off the inorganic salts and wash the filter cake with a small amount of acetonitrile. Concentrate the filtrate under reduced pressure to remove the solvent.

  • Extraction: Redissolve the crude residue in ethyl acetate (100 mL) and wash with water (2 x 50 mL) and then with brine (1 x 50 mL).

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product as an oil.

Protocol 2: Purification by Vacuum Distillation
  • Setup: Assemble a short-path distillation apparatus. Ensure all joints are properly greased and sealed to achieve a high vacuum.

  • Distillation: Place the crude oil in the distillation flask with a small magnetic stir bar. Attach the flask to the apparatus and slowly apply vacuum (<1.0 mmHg).

  • Heating: Once a stable vacuum is achieved, begin to gently heat the flask in an oil bath.

  • Fraction Collection: Collect the fraction that distills at the expected boiling point for this compound. The boiling point will be significantly lower than atmospheric pressure (e.g., literature suggests similar amino esters distill between 150-220 °C at 1 mmHg)[7].

  • Final Product: The collected distillate should be the pure product. Characterize by NMR and MS to confirm identity and purity.

References

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. ChemCatChem. Available at: [Link]

  • WO1990006914A1 - N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]

  • Alkylation of Amines, Part 2: with Aldehydes and Ketones. YouTube. Available at: [Link]

  • CA2738246C - Processes for the alkylation of secondary amine groups of morphinan derivatives. Google Patents.
  • SYNTHESIS OF ETHYL 2-ETHANOYL-2-METHYL-3-PHENYLBUT-3-ENOATE. Organic Syntheses. Available at: [Link]

  • Direct Enantioselective Allylic Alkylation of α-Amino Esters to Quaternary Glutamates via Strategic Pyridoxal Catalyst Design. ACS Publications. Available at: [Link]

  • Condition optimization of N-terminal alkylation a,b, f | Download Table. ResearchGate. Available at: [Link]

  • Alkylation of Amines (Sucks!). Master Organic Chemistry. Available at: [Link]

  • Ch22: Alkylation of Amines. University of Calgary. Available at: [Link]

  • Synthesis of Menthol Glycinates and Their Potential as Cooling Agents. ACS Publications. Available at: [Link]

  • Ethyl N-(2-ethoxy-2-oxoethyl)-N-methylglycinate | SIELC Technologies. SIELC Technologies. Available at: [Link]

  • Synthesis of N-Methyl Secondary Amines. Semantic Scholar. Available at: [Link]

  • 24.7: Reactions of Amines. Chemistry LibreTexts. Available at: [Link]

  • WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino) ethyl] glycinate and its hydrochloride salt. Google Patents.
  • One-pot consecutive reductive amination synthesis of pharmaceuticals: from bio-based glycolaldehyde to hydroxychloroquine. Lirias. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • 23.4: Preparation of Amines via Reductive Amination. Chemistry LibreTexts. Available at: [Link]

  • A Facile Process for the Preparation of 2-Bromoethyl Methyl Ether. ResearchGate. Available at: [Link]

  • The Alkylation of Esters and Nitriles. Organic Reactions. Available at: [Link]

  • ethyl n-methylglycinate. Molbase. Available at: [Link]

  • How would you prepare methoxyethane from ethyl bromide?. Quora. Available at: [Link]

  • Supporting Information. Wiley-VCH. Available at: [Link]

  • Synthesis of Ethyl Methylphenylglycidate. Sciencemadness Discussion Board. Available at: [Link]

  • Ethyl bromide to ethyl methyl ether. Filo. Available at: [Link]

  • METHYL α-(BROMOMETHYL)ACRYLATE. Organic Syntheses. Available at: [Link]

  • KETENE DI(2-METHOXYETHYL) ACETAL. Organic Syntheses. Available at: [Link]

  • A Convenient Route to N -[2-(Fmoc)aminoethyl]glycine Esters and PNA Oligomerization Using a Bis- N -Boc Nucleobase Protecting Group Strategy. ResearchGate. Available at: [Link]

Sources

preventing hydrolysis of ethyl esters during N-alkylation reactions

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Ticket #402: N-Alkylation of Ethyl Ester Substrates Status: Open Priority: High Assigned Specialist: Senior Application Scientist

Core Directive & Diagnostic Overview

The Problem: You are attempting to N-alkylate an amine (or amide/heterocycle) that possesses a pendant ethyl ester group. During the reaction, the ester is either hydrolyzing to the carboxylic acid (


) or transesterifying with the solvent, destroying your yield.

The Root Cause: Standard N-alkylation conditions often employ strong bases (NaOH, KOH, NaH) or nucleophilic solvents that are incompatible with electrophilic esters. The ester carbonyl is susceptible to attack by hydroxide ions (generated from trace water) or alkoxides (generated from solvent or base).

The Solution Strategy: To preserve the ester, we must decouple the deprotonation of the amine from the attack on the ester. This is achieved through three validated pathways:

  • The "Cesium Effect" (Mild): Using

    
     to enhance solubility without raising pH to hydrolytic levels.
    
  • Phase Transfer Catalysis (Segregation): Keeping the base in a solid/aqueous phase and the ester in an organic phase.

  • Strict Anhydrous/Non-Nucleophilic (Hard): Using non-nucleophilic bases in inert solvents.

Decision Logic (Visual Guide)

Before selecting a protocol, use this logic tree to determine the safest route for your specific substrate.

N_Alkylation_Logic Start START: Substrate Analysis pKa_Check Is the N-H pKa < 17? (e.g., Amide, Indole, Sulfonamide) Start->pKa_Check Solubility Is substrate soluble in Toluene/DCM? pKa_Check->Solubility Yes (Acidic NH) Reductive Consider Reductive Amination (Avoid Alkyl Halides) pKa_Check->Reductive No (Basic Amine, pKa > 20) Base_Sens Is the ester extremely labile? (e.g., activated ester) Solubility->Base_Sens Yes Method_A PROTOCOL A: Cesium Carbonate / DMF (Standard Recommendation) Solubility->Method_A No (Polar only) Base_Sens->Method_A No (Standard Stability) Method_B PROTOCOL B: Phase Transfer Catalysis (Solid-Liquid Interface) Base_Sens->Method_B Yes (Max Protection) Method_C PROTOCOL C: NaH (Strict Anhydrous) (High Risk/High Reward)

Figure 1: Decision matrix for selecting N-alkylation conditions based on substrate acidity and ester stability.

Validated Protocols (SOPs)

Protocol A: The Cesium Carbonate Method (Recommended)

Mechanism: The "Cesium Effect" utilizes the large ionic radius of


, which forms a "naked" carbonate anion in organic solvents (DMF/MeCN). This increases basicity enough to deprotonate amides/amines but remains mild enough to leave ethyl esters intact.
  • Reagents:

    • Substrate (1.0 equiv)

    • Alkyl Halide (1.1–1.2 equiv)

    • Cesium Carbonate (

      
      ) (1.5–2.0 equiv)
      
    • Solvent: Anhydrous DMF or Acetonitrile (MeCN)

  • Procedure:

    • Dissolve substrate in anhydrous DMF (0.1 M concentration).

    • Add ngcontent-ng-c3932382896="" _nghost-ng-c102404335="" class="inline ng-star-inserted">

      
      . The mixture will likely be a suspension.
      
    • Stir at Room Temperature (RT) for 15 minutes.

    • Add Alkyl Halide dropwise.

    • Critical Step: Monitor by TLC/LCMS. If sluggish, heat to 50°C. Do not exceed 60°C to prevent thermal hydrolysis.

    • Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), dry over

      
      .
      
Protocol B: Phase Transfer Catalysis (PTC) (Maximum Safety)

Mechanism: The base (


 or solid NaOH) remains in the solid phase. The catalyst (TBAB) ferries the deprotonated amine into the organic phase to react. The ester never contacts the bulk base, preventing hydrolysis.
  • Reagents:

    • Substrate (1.0 equiv)

    • Alkyl Halide (1.2 equiv)

    • Base: Finely powdered

      
       (3.0 equiv)
      
    • Catalyst: Tetrabutylammonium bromide (TBAB) (0.1 equiv)

    • Solvent: Toluene or 2-MeTHF (Non-polar is better).

  • Procedure:

    • Suspend Substrate, Base, and TBAB in Toluene.

    • Heat to reflux (or 80°C).

    • Add Alkyl Halide.

    • Vigorous stirring is required (solid-liquid interface kinetics).

    • Workup: Filter off the solids. Concentrate the filtrate.

Troubleshooting Guide (FAQ)

Q1: My ethyl ester disappeared, and I see a carboxylic acid peak in LCMS. Why?

  • Diagnosis: Saponification (Hydrolysis).

  • Cause: You likely used a hydroxide base (NaOH/KOH) in a solvent containing trace water, or you used

    
     that was "wet."
    
  • Fix: Switch to Protocol A (

    
    ). If you must use strong bases, ensure the solvent is dried over molecular sieves (3Å) for 24 hours prior to use.
    

Q2: I see a "Methyl Ester" instead of my "Ethyl Ester" in the NMR.

  • Diagnosis: Transesterification.[1]

  • Cause: You used Methanol (MeOH) as a solvent or co-solvent. Alkoxides generated in the reaction attacked the ester carbonyl.

  • Fix: Never use alcohols as solvents for alkylation of esters. Use aprotic solvents like DMF, MeCN, or Toluene.

Q3: The reaction is too slow with Carbonate bases.

  • Diagnosis: The N-H is not acidic enough (pKa > 17).

  • Fix: Add Sodium Iodide (NaI, 0.1 equiv) to generate the more reactive alkyl iodide in situ (Finkelstein reaction). Alternatively, switch to Protocol C (below), but use extreme caution.

Q4: Can I use Sodium Hydride (


)? 
  • Answer: Yes, but it is high-risk.

  • Protocol C (NaH): Use 60% dispersion in oil. Wash the oil with dry Hexane only if necessary (oil actually protects the NaH from moisture). Use anhydrous THF (0°C). Add

    
     to the amine first, wait for gas evolution to cease, then add the alkyl halide. Never  heat 
    
    
    
    with DMF above 60°C (runaway decomposition risk).

Comparative Data Analysis

Parameter

/ DMF
PTC (

/TBAB)

/ THF
Ester Stability HighVery High Low (Moisture sensitive)
Reaction Rate ModerateSlow (Diffusion limited)Fast
Moisture Tolerance ModerateHighZero
Workup Difficulty Medium (DMF removal)Easy (Filtration)Medium (Quench required)
Cost High (Cesium)LowLow

References

  • The Cesium Effect in Organic Synthesis

    • Source: Flessner, T. & Doye, S. (1999). Journal of Practical Chemistry.
    • Context: Establishes the superiority of Cesium salts for alkylation of sensitive substrates.[2]

  • Phase Transfer C

    • Source: Halpern, M. (2000).
    • Context: Details the mechanism of solid-liquid PTC preventing ester hydrolysis during alkyl
  • Side Reactions of NaH in DMF

    • Source: Zoidis, G. et al. (2019).[1] ResearchGate / Heterocycles.

    • Context: Documents the specific transesterification and decomposition risks when using NaH in DMF.
  • Mild N-Alkyl

    • Source: Salvatore, R. N., et al. (2001). Tetrahedron.
    • Context: Comprehensive review of base/solvent combinations for N-alkyl

Sources

solving stability issues of N-(2-methoxyethyl)-N-methylglycinate in aqueous solution

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Ensuring Stability in Aqueous Solutions for Researchers, Scientists, and Drug Development Professionals.

Troubleshooting Guide: Addressing Common Stability Challenges

This section addresses specific issues you may encounter during your experiments in a question-and-answer format, providing both the "why" and the "how-to" for each solution.

Q1: I'm observing a rapid loss of my N-(2-methoxyethyl)-N-methylglycinate concentration in my aqueous buffer. What is the likely cause and how can I fix it?

A1: The most probable cause is ester hydrolysis. N-(2-methoxyethyl)-N-methylglycinate, being an ester, is susceptible to hydrolysis in the presence of water, breaking down into N-(2-methoxyethyl)-N-methylglycine and the corresponding alcohol. This reaction is highly dependent on the pH and temperature of the solution.[1]

Troubleshooting Steps:

  • pH Assessment: The rate of ester hydrolysis is significantly influenced by pH. Both acidic and basic conditions can catalyze the degradation.[1] It is crucial to determine the pH of maximum stability for your compound.

    • Action: Conduct a pH-rate profile study to identify the optimal pH range for your solution. A detailed protocol for this study is provided in the "Experimental Protocols" section.

  • Temperature Control: The rate of chemical reactions, including hydrolysis, generally increases with temperature.

    • Action: Prepare and store your solutions at reduced temperatures (e.g., 2-8°C) to slow down the degradation rate. Avoid high temperatures during your experimental procedures unless necessary.

  • Buffer Selection: The components of your buffer system can also influence stability.

    • Action: Use buffers with known compatibility with ester-containing compounds. Phosphate and citrate buffers are common choices. It is advisable to test the stability of your compound in a few different buffer systems.

Q2: My solution's pH seems to be drifting over time, and I'm seeing increased degradation. What's happening?

A2: The hydrolysis of N-(2-methoxyethyl)-N-methylglycinate produces a carboxylic acid, N-(2-methoxyethyl)-N-methylglycine. The formation of this acidic degradation product will lower the pH of an unbuffered or weakly buffered solution, which in turn can accelerate further hydrolysis, creating a feedback loop of degradation.

Troubleshooting Steps:

  • Increase Buffer Capacity: Your current buffer may not be sufficient to resist the pH change caused by the accumulation of the acidic degradant.

    • Action: Increase the concentration of your buffer components. A higher molarity buffer will have a greater capacity to neutralize the generated acid and maintain a stable pH.

  • Re-evaluate Optimal pH: Ensure you are operating at the pH of maximum stability determined from your pH-rate profile study.

Q3: I need to prepare a stock solution for long-term storage. What are the best practices?

A3: For long-term storage, minimizing hydrolysis is paramount.

Recommended Storage Strategies:

  • Lyophilization: The most effective method to prevent hydrolysis is to remove water.[2]

    • Action: Prepare your N-(2-methoxyethyl)-N-methylglycinate in a suitable buffer, flash-freeze, and lyophilize to a dry powder. The compound can then be reconstituted with high-purity water or your experimental buffer immediately before use.

  • Aqueous-Organic Co-solvents: Reducing the water activity in the solution can decrease the rate of hydrolysis.

    • Action: Consider preparing your stock solution in a mixture of water and a water-miscible organic solvent like glycerin or propylene glycol. Note that the choice of co-solvent should be compatible with your downstream applications.

  • Frozen Aliquots: If lyophilization is not feasible, storing small, single-use aliquots at low temperatures is the next best option.

    • Action: Prepare your stock solution in the optimal buffer, dispense into single-use vials, and store at -20°C or -80°C. This minimizes repeated freeze-thaw cycles which can also affect stability.

Frequently Asked Questions (FAQs)

  • What are the expected degradation products of N-(2-methoxyethyl)-N-methylglycinate in an aqueous solution? The primary degradation products from hydrolysis are N-(2-methoxyethyl)-N-methylglycine and the corresponding alcohol.

  • How can I monitor the degradation of my compound? A stability-indicating analytical method is essential. High-Performance Liquid Chromatography (HPLC) with UV detection is a common technique. Since N-(2-methoxyethyl)-N-methylglycinate lacks a strong chromophore, detection at a low wavelength (e.g., 200-210 nm) is likely necessary.[1] A protocol for developing a stability-indicating HPLC method is provided below.

  • Are there any additives that can help stabilize my solution? While pH control is the primary strategy, other additives can be considered, depending on the specific degradation pathways identified:

    • Antioxidants: If oxidation is identified as a degradation pathway (see Forced Degradation Studies), adding antioxidants like ascorbic acid or sodium metabisulfite might be beneficial.

    • Chelating Agents: Metal ions can catalyze hydrolysis. Adding a chelating agent like EDTA can sequester these ions and improve stability.[1]

  • How long can I expect my aqueous solution to be stable? The stability is highly dependent on the pH, temperature, and formulation. A formal stability study is required to determine the shelf-life under specific conditions.

Experimental Protocols

Protocol 1: pH-Rate Profile Study

Objective: To determine the pH at which N-(2-methoxyethyl)-N-methylglycinate exhibits maximum stability in an aqueous solution.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 3 to 9). Use buffers with pKa values close to the target pHs.

  • Solution Preparation: Prepare solutions of N-(2-methoxyethyl)-N-methylglycinate at a known concentration in each buffer.

  • Incubation: Incubate the solutions at a constant, elevated temperature (e.g., 40°C or 60°C) to accelerate degradation.

  • Time-Point Sampling: At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw an aliquot from each solution.

  • Sample Quenching: Immediately quench the degradation reaction by diluting the aliquot in the mobile phase and storing it at a low temperature (e.g., 4°C) until analysis.

  • Analysis: Analyze the concentration of the remaining N-(2-methoxyethyl)-N-methylglycinate in each sample using a validated stability-indicating HPLC method.

  • Data Analysis: For each pH, plot the natural logarithm of the concentration versus time. The slope of this line will give the apparent first-order degradation rate constant (k). Plot the logarithm of k versus pH to generate the pH-rate profile and identify the pH of minimum degradation.

Protocol 2: Development of a Stability-Indicating HPLC Method

Objective: To develop an HPLC method capable of separating and quantifying N-(2-methoxyethyl)-N-methylglycinate from its potential degradation products.

Methodology:

  • Forced Degradation: Intentionally degrade the compound under various stress conditions to generate a mixture of the parent compound and its degradants.[2][3][4][5] This is a crucial step to ensure the specificity of the analytical method.

    • Acid Hydrolysis: Dissolve the compound in 0.1 M HCl and heat at 60°C.

    • Base Hydrolysis: Dissolve the compound in 0.1 M NaOH and keep at room temperature.

    • Oxidative Degradation: Dissolve the compound in 3% hydrogen peroxide and keep at room temperature.

    • Thermal Degradation: Expose the solid compound to dry heat (e.g., 80°C).

    • Photolytic Degradation: Expose a solution of the compound to UV and visible light as per ICH Q1B guidelines.

  • HPLC Method Development (Starting Point):

    • Column: C18, 4.6 x 150 mm, 5 µm.

    • Mobile Phase: A gradient of a buffered aqueous phase (e.g., 0.1% phosphoric acid in water) and an organic modifier (e.g., acetonitrile).

    • Flow Rate: 1.0 mL/min.

    • Detection: UV at 205 nm.

    • Column Temperature: 30°C.

  • Method Optimization: Inject the mixture from the forced degradation studies and optimize the mobile phase gradient, pH, and other parameters to achieve baseline separation of the parent peak from all degradation product peaks.

  • Method Validation: Once optimized, validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

Data Presentation

Table 1: Example pH-Stability Data for an Ester Compound

pHApparent Degradation Rate Constant (k) at 60°C (hr⁻¹)
3.00.085
4.00.025
5.00.010
6.00.012
7.00.045
8.00.150
9.00.550

Note: This is example data and does not represent actual values for N-(2-methoxyethyl)-N-methylglycinate. Actual values need to be determined experimentally.

Visualizations

Hydrolysis_Pathway Compound N-(2-methoxyethyl)-N-methylglycinate Water H₂O Compound->Water Hydrolysis (pH, Temp dependent) Products Degradation Products Water->Products Acid N-(2-methoxyethyl)-N-methylglycine Products->Acid Alcohol Alcohol Products->Alcohol

Caption: Primary degradation pathway of N-(2-methoxyethyl)-N-methylglycinate.

Caption: Logical workflow for troubleshooting stability issues.

References

  • ResolveMass Laboratories. (2026, February 15). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]

  • BioPharma. (2020, November 12). Forced Degradation Studies: Regulatory Considerations and Implementation. Retrieved from [Link]

  • Quotient Sciences. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]

  • Blessy, M., Patel, R. D., Prajapati, P. N., & Agrawal, Y. K. (2014). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Analysis, 4(3), 159–165. [Link]

Sources

improving selectivity of N-methylation vs N-methoxyethylation

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a Technical Support Center for researchers encountering selectivity issues in N-alkylation. It is designed to troubleshoot the specific competition between N-methylation (installing


) and N-methoxyethylation  (installing 

), as well as the related challenge of controlling mono-alkylation.
Ticket #404: Optimizing Selectivity – Methylation vs. Methoxyethylation

Status: Open Assigned Specialist: Senior Application Scientist, Process Chemistry Division Context: You are observing product mixtures, over-alkylation, or unexpected side-reactions (e.g., solvent participation) when attempting to selectively functionalize amines.

📋 Executive Summary: The Selectivity Challenge

In medicinal chemistry (e.g., kinase inhibitor synthesis), the difference between an N-methyl and N-methoxyethyl group often dictates metabolic stability and solubility. Selectivity issues typically arise from three root causes:

  • Reagent Competition: In "Borrowing Hydrogen" catalysis, the solvent (e.g., 2-methoxyethanol) may compete with the methyl source (Methanol).

  • Over-Alkylation: N-Methylation is prone to "runaway" reactions (quaternization), whereas the bulkier methoxyethyl group is slower.

  • Electrophile Confusion: In reductive aminations, impurities in aldehyde sources (Formaldehyde vs. Methoxyacetaldehyde) lead to inseparable mixtures.

🛠 Module 1: Diagnostic Workflow

Use this decision matrix to identify the source of your selectivity loss.

Alkylation_Troubleshooting Start START: What is your primary issue? Issue_Mix Getting Mixture of -Me and -CH2CH2OMe Start->Issue_Mix Issue_Over Getting Bis-Methylation (Quaternization) Start->Issue_Over Issue_Wrong Getting -CH2CH2OMe instead of -Me Start->Issue_Wrong Check_Solvent Check Solvent System: Are you using 2-Methoxyethanol or DME? Issue_Mix->Check_Solvent Check_Method Check Method: Direct Alkylation (MeI) or Reductive? Issue_Over->Check_Method Issue_Wrong->Check_Solvent Solvent_Yes ROOT CAUSE: Solvent Participation (Borrowing Hydrogen Side-Rxn) Check_Solvent->Solvent_Yes Yes (High Temp/Catalyst) Solvent_No Check Reagent Purity: Aldehyde Cross-Contamination? Check_Solvent->Solvent_No No (Inert Solvent) Direct_Method Direct Alkylation (MeI/DMS): Hard to control Mono-selectivity Check_Method->Direct_Method Reductive_Method Reductive Amination: Switch to Formaldehyde + STAB Check_Method->Reductive_Method

Figure 1: Diagnostic logic for identifying the chemical origin of selectivity loss.

🧪 Module 2: Protocol Optimization Guides

Scenario A: You want Mono-N-Methylation (Avoid -CH₂CH₂OMe & Bis-Me)

The Goal: Install exactly one methyl group. Prevent reaction with ether solvents.

The Problem: Direct alkylation with Methyl Iodide (MeI) follows


 kinetics where the product (secondary amine) is more nucleophilic than the starting material, leading to over-methylation.
The Solution:  Use Reductive Amination  or Orthoformate  strategies.
🔹 Protocol 1: The "Gold Standard" Reductive Methylation

Best for: High chemoselectivity, avoiding solvent participation.

  • Reagents:

    • Electrophile: 37% Aqueous Formaldehyde (Avoid paraformaldehyde if depolymerization is inconsistent).

    • Reductant: Sodium Triacetoxyborohydride (STAB) or

      
      .
      
    • Solvent: 1,2-Dichloroethane (DCE) or THF. Do NOT use alcohols if competing alkylation is observed.

  • Step-by-Step:

    • Dissolve amine (1.0 equiv) in DCE.

    • Add Formaldehyde (1.1 equiv). Stir 15 min to form iminium ion.

    • Critical Checkpoint: Ensure no Methoxyacetaldehyde is present in the lab (common contaminant in specialized labs).

    • Add STAB (1.5 equiv) in portions.

    • Quench with saturated

      
      .
      
  • Why this works: The intermediate iminium species is formed reversibly. The hydride attacks the iminium ion, not the aldehyde. Once methylated, the resulting tertiary amine is sterically hindered, reducing the rate of a second methylation (unlike MeI alkylation).

🔹 Protocol 2: The "Protecting Group" Approach (carbamates)

Best for: Absolute mono-selectivity on primary amines.

  • React amine with Methyl Chloroformate (

    
    ) 
    
    
    
    Forms Methyl Carbamate.
  • Reduce the carbamate with

    
     (LAH).
    
  • Result: Pure N-Methyl amine. No risk of N-methoxyethylation or bis-methylation.

Scenario B: You want N-Methoxyethylation (Avoid Methylation)

The Goal: Install


. Prevent Methyl impurity.

The Problem: 2-methoxyethyl halides are less reactive than methyl halides (beta-oxygen effect). If any methyl source is present (e.g., Methanol solvent, MeI impurity), methylation will dominate.

🔹 Protocol: Catalytic Hydrogen Borrowing (The Modern Approach)

Reference: This utilizes the "Borrowing Hydrogen" methodology championed by Williams and Beller.

  • Reagents:

    • Substrate: Amine.

    • Alkylating Agent: 2-Methoxyethanol (acts as both reagent and solvent).

    • Catalyst:

      
       (0.5 mol%) + DPEphos ligand.
      
    • Base: DBU or

      
      .
      
  • Mechanism:

    • The Ru-catalyst dehydrogenates 2-methoxyethanol

      
      Methoxyacetaldehyde  (in situ).
      
    • Amine condenses with aldehyde

      
       Imine.
      
    • Ru-hydride reduces Imine

      
       Product.
      
  • Troubleshooting Selectivity:

    • Issue: "I see Methylation impurities!"

    • Cause: Did you use Methanol as a co-solvent? Or did the ether bond in 2-methoxyethanol cleave?

    • Fix: Use pure 2-methoxyethanol. Ensure temperature is <140°C to prevent ether cleavage.

📊 Module 3: Comparative Data & Reagent Selection

Table 1: Selectivity Profile of Common Alkylating Agents

MethodTarget GroupRisk of Bis-AlkylationRisk of Solvent RxnSelectivity Rating
MeI / Base MethylHigh (Product is more reactive)Low⭐⭐
HCHO / STAB MethylLow (Steric control)Very Low⭐⭐⭐⭐⭐
DMC (Dimethyl Carbonate) MethylLow (Requires high temp)Low⭐⭐⭐⭐
2-Methoxyethyl Bromide MethoxyethylModerateLow⭐⭐⭐
2-Methoxyethanol (Ru-Cat) MethoxyethylLowHigh (Solvent is reagent)⭐⭐⭐⭐

⚠️ Module 4: The "Solvent Trap" (Advanced Troubleshooting)

Symptoms: You are attempting a standard methylation (using MeI or similar) in 2-Methoxyethanol or Dimethoxyethane (DME) , but you observe mass peaks corresponding to


 (+59 Da).

The Mechanism: Under Lewis Acid catalysis or high thermal stress, the ether oxygen in 2-methoxyethanol can coordinate to the metal/electrophile, facilitating a cleavage or an unexpected substitution.

Solvent_Interference Step1 Reaction Mixture: Amine + Methyl Source Solvent: 2-Methoxyethanol Step2 Catalyst/Heat Activates Solvent Alcohol Step1->Step2 Step3 In-Situ Dehydrogenation (Borrowing Hydrogen) Step2->Step3 Step4 Formation of Methoxyacetaldehyde Step3->Step4 Step5 Competitive Reaction: Amine attacks Aldehyde Step4->Step5 Result Result: N-Methoxyethylation (Unwanted Side Product) Step5->Result

Figure 2: Pathway of unwanted solvent participation when using glycol ethers in catalytic alkylations.

Corrective Action:

  • Immediate: Switch solvent to Acetonitrile , DCE , or Toluene .

  • Verification: Run a "blank" reaction with amine + solvent + catalyst (no methyl source) to confirm if the solvent is the alkylating agent.

❓ Module 5: Frequently Asked Questions (FAQs)

Q: I am using Eschweiler-Clarke (Formic Acid/Formaldehyde) but getting no reaction. Should I switch to MeI?

  • A: Do not switch to MeI if mono-selectivity is required. Eschweiler-Clarke often fails with electron-deficient amines (e.g., anilines with EWGs). Instead, switch to Formaldehyde +

    
      in Methanol/Acetic Acid. This is more active but retains mono-selectivity.
    

Q: Can I use Dimethyl Carbonate (DMC) to avoid Methoxyethyl impurities?

  • A: Yes. DMC is an excellent "green" methylating agent. It requires a catalyst (like DABCO or Zeolites) and heat (>120°C). It is highly selective for mono-methylation of anilines and does not introduce ether chains.

Q: How do I separate N-Methyl from N-Methoxyethyl products if I get a mixture?

  • A: These are difficult to separate by standard Flash Chromatography due to similar polarity.

    • Tip: Use Amine-functionalized silica to improve peak shape.

    • Tip: Derivatize the mixture. If one product is a secondary amine and the other tertiary, react with Acetic Anhydride. The secondary amine becomes an amide (drastic Rf change), while the tertiary amine remains basic.

📚 References

  • Reductive Amination Standards:

    • Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry, 1996. Link

  • Borrowing Hydrogen (Alcohol Alkylation):

    • Hamid, M. H. S. A., Slatford, P. A., & Williams, J. M. J. "Borrowing Hydrogen in the Activation of Alcohols."[1][2][3][4] Advanced Synthesis & Catalysis, 2007. Link

    • Guillena, G., Ramón, D. J., & Yus, M. "Hydrogen Autotransfer in the N-Alkylation of Amines and Related Compounds using Alcohols and Amines as Electrophiles." Chemical Reviews, 2010. Link

  • Mono-Methylation Selectivity:

    • Gjata, E., et al.[5] "A Guide for Mono-Selective N-Methylation... of Primary Amines." Chemistry – A European Journal, 2024. Link

  • Green Methylation (DMC):

    • Tundo, P., & Selva, M. "The Chemistry of Dimethyl Carbonate." Accounts of Chemical Research, 2002. Link

Sources

Technical Support Center: Synthesis of N-Substituted Glycine Ethyl Esters

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of N-substituted glycine ethyl esters. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this important transformation. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address common challenges and provide insights into alternative catalytic systems. Our goal is to empower you with the knowledge to optimize your reaction conditions, improve yields, and ensure the integrity of your target molecules.

Section 1: Troubleshooting Guide

This section addresses specific issues that may arise during the synthesis of N-substituted glycine ethyl esters. Each problem is followed by potential causes and actionable solutions, grounded in established chemical principles.

Problem 1: Low or No Product Yield

You've set up your reaction, but upon analysis, you find a low yield of the desired N-substituted glycine ethyl ester or no product at all.

Potential Causes & Solutions:

  • Inefficient Catalyst Activity:

    • Cause: The chosen catalyst may not be optimal for your specific substrates or reaction conditions. Traditional methods using alkyl halides can be inefficient.[1]

    • Solution: Consider alternative catalytic systems. For instance, transition-metal catalysts like ruthenium and iridium complexes operating via a "borrowing hydrogen" or "hydrogen auto-transfer" mechanism offer high atom economy with water as the only byproduct.[1][2] For a greener approach, explore metal-free options such as those utilizing potassium tert-butoxide, which can mediate the N-alkylation of amines with alcohols.[3]

  • Poor Imine Formation (in Reductive Amination):

    • Cause: The equilibrium between the starting amine/ester and the aldehyde/ketone may not favor imine formation. This is a common bottleneck in reductive amination.[4]

    • Solution:

      • Water Removal: Employ dehydrating agents like molecular sieves or a Dean-Stark apparatus to drive the equilibrium towards the imine intermediate.

      • Acid Catalysis: A catalytic amount of a weak acid, such as acetic acid, can facilitate imine formation.[5]

      • Lewis Acids: For less reactive substrates, the addition of a Lewis acid like Ti(OiPr)₄ or ZnCl₂ can enhance the reaction rate.[6]

  • Decomposition of Starting Materials or Product:

    • Cause: Glycine ethyl ester and some aldehydes can be unstable under harsh reaction conditions (e.g., high temperatures, strong bases).[7][8]

    • Solution:

      • Milder Conditions: Employ catalysts that operate under milder conditions. Biocatalysts, such as imine reductases (IREDs), are highly effective at or near room temperature and neutral pH.[9][10]

      • Photocatalysis: Visible-light-driven methods offer a powerful alternative, often proceeding at ambient temperature and avoiding harsh reagents.[11][12]

  • Incorrect Stoichiometry of Base:

    • Cause: If starting with the hydrochloride salt of glycine ethyl ester, an insufficient amount of base will result in protonation of the amine, rendering it non-nucleophilic.

    • Solution: Use at least two equivalents of a non-nucleophilic base (e.g., triethylamine, DIEA) to neutralize the HCl salt and scavenge the proton generated during the reaction.[7]

Problem 2: Formation of Side Products (Over-alkylation, Transesterification)

Your reaction yields a mixture of products, including di-alkylated glycine ester or products from undesired reactions with the ester group.

Potential Causes & Solutions:

  • Di-alkylation:

    • Cause: The primary amine of glycine ethyl ester is susceptible to a second alkylation, leading to the formation of a tertiary amine. This is a common issue with direct alkylation using alkyl halides.[13]

    • Solution:

      • Reductive Amination: This method is generally more selective for mono-alkylation as the imine intermediate is less reactive towards further alkylation.[13]

      • Catalyst Control: Certain catalytic systems, such as specific ruthenium complexes, have shown high selectivity for mono-N-alkylation.[1]

  • Transesterification:

    • Cause: If using an alcohol as the alkylating agent and a different alcohol as the solvent, or if the reaction conditions promote it, the ethyl ester can undergo exchange with the alcohol present.[1]

    • Solution:

      • Solvent Choice: Use a non-alcoholic solvent like toluene or THF.

      • Additive Effect: The addition of diphenylphosphate has been shown to significantly enhance reactivity and selectivity, minimizing side reactions in some ruthenium-catalyzed systems.[1]

Problem 3: Racemization of Chiral Centers

For chiral starting materials, you observe a loss of stereochemical integrity in the final product.

Potential Causes & Solutions:

  • Harsh Basic Conditions:

    • Cause: Strong bases can deprotonate the α-carbon of the amino ester, leading to racemization.[8]

    • Solution:

      • Base-Free Catalysis: Employ catalytic systems that operate under base-free conditions. Certain ruthenium-catalyzed "borrowing hydrogen" reactions have demonstrated excellent retention of stereochemistry.[1]

      • Biocatalysis: Imine reductases (IREDs) are highly stereoselective enzymes that can provide access to either enantiomer of the N-substituted α-amino ester with high enantiomeric excess.[9][14] This approach avoids harsh conditions altogether.

Section 2: Frequently Asked Questions (FAQs)

Q1: What are the main alternative catalytic strategies to traditional N-alkylation with alkyl halides?

A1: Several modern catalytic strategies offer significant advantages over traditional methods:

  • Transition Metal-Catalyzed "Borrowing Hydrogen": This elegant approach utilizes catalysts based on metals like ruthenium, iridium, or nickel to temporarily "borrow" hydrogen from an alcohol to form an aldehyde in situ.[1][3][15] This aldehyde then reacts with the amine to form an imine, which is subsequently reduced by the "borrowed" hydrogen. The only byproduct is water, making it a highly atom-economical and environmentally friendly method.[1][15]

  • Biocatalysis with Imine Reductases (IREDs): IREDs are enzymes that catalyze the asymmetric reduction of imines to chiral amines.[9][14] This one-pot reductive amination of a ketone or aldehyde with an amine offers exceptional enantioselectivity under mild, aqueous conditions.[9][10]

  • Photoredox Catalysis: This strategy uses visible light to drive the reaction, often under very mild conditions.[11][16] It allows for the functionalization of the α-C(sp³)–H bond of glycine derivatives, opening up novel synthetic pathways.[11][12]

  • Metal-Free Catalysis: Systems using strong bases like potassium tert-butoxide or organocatalysts can mediate the N-alkylation of amines with alcohols, avoiding the use of transition metals.[3][17]

Q2: How can I choose the best catalyst for my specific application?

A2: The choice of catalyst depends on several factors:

  • Substrate Scope: Some catalysts are more versatile than others. For a wide range of amines and alcohols, robust transition-metal systems might be suitable.[18][19] If you are working with sensitive functional groups, the mild conditions of biocatalysis or photocatalysis may be preferable.[9][12]

  • Stereoselectivity: If you require a specific enantiomer, asymmetric biocatalysis using IREDs is often the best choice, as it can provide access to both (R)- and (S)-enantiomers with high selectivity.[9]

  • Green Chemistry Considerations: For sustainability, "borrowing hydrogen" methods are excellent due to their high atom economy.[15] Biocatalysis, which uses water as a solvent and operates at ambient temperatures, is also a very green option.[9]

  • Cost and Availability: Transition-metal catalysts, especially those based on noble metals, can be expensive.[15] Metal-free alternatives and some biocatalysts may offer a more cost-effective solution.[3]

Q3: What is the "Borrowing Hydrogen" mechanism and why is it beneficial?

A3: The "Borrowing Hydrogen" (or hydrogen auto-transfer) mechanism is a powerful catalytic cycle for forming C-N bonds.[18]

G cluster_0 Catalytic Cycle A R'CH₂OH + [M] B [M]-H₂ + R'CHO A->B Dehydrogenation C RNH₂ + R'CHO D R-N=CHR' + H₂O C->D Condensation E R-N=CHR' + [M]-H₂ F RNHCH₂R' + [M] E->F Hydrogenation F->A Catalyst Regeneration

Caption: The "Borrowing Hydrogen" catalytic cycle.

As illustrated above, the cycle involves three key steps:

  • Dehydrogenation: The metal catalyst oxidizes the alcohol to an aldehyde, "borrowing" two hydrogen atoms.

  • Condensation: The in situ generated aldehyde condenses with the amine to form an imine, releasing a molecule of water.

  • Hydrogenation: The catalyst then transfers the stored hydrogen atoms to the imine, reducing it to the final N-alkylated amine and regenerating the active catalyst.

The primary benefit of this methodology is its high atom economy and the production of water as the sole byproduct, making it an environmentally benign process.[1][15]

Q4: Can I use ammonia directly to synthesize primary N-substituted glycine esters?

A4: While challenging, some robust catalytic systems are capable of the direct N-alkylation of ammonia. For example, cobalt-nanoparticle-based catalysts have been shown to be effective for this transformation, providing a convenient route to primary amines from alcohols.[18]

Section 3: Comparative Data and Protocols

Table 1: Comparison of Alternative Catalytic Systems
Catalytic SystemCatalyst ExampleTypical ConditionsAdvantagesDisadvantagesReference(s)
Borrowing Hydrogen [Ru(p-cymene)Cl₂]₂100-120 °C, TolueneHigh atom economy, water is the only byproduct, good functional group tolerance.High temperatures, may require inert atmosphere.[1]
Biocatalysis Imine Reductase (IRED)25-37 °C, Aqueous BufferExcellent enantioselectivity, mild conditions, environmentally friendly.Substrate scope can be limited by enzyme specificity, requires protein engineering for broader applicability.[9][14]
Photoredox Catalysis Ru(bpy)₃Cl₂ or Organic DyesRoom Temperature, Visible LightVery mild conditions, novel reactivity (e.g., C-H activation).May require specific chromophores on substrates, can be sensitive to oxygen.[11][12]
Metal-Free Potassium tert-butoxide (KOtBu)110-130 °C, TolueneAvoids transition metals, cost-effective.Requires stoichiometric amounts of strong base, high temperatures.[3]
Experimental Protocol: General Procedure for Reductive Amination

This protocol is a general guideline and may require optimization for specific substrates.

  • Imine Formation:

    • To a solution of glycine ethyl ester hydrochloride (1.0 eq.) in a suitable solvent (e.g., methanol, dichloroethane), add the aldehyde or ketone (1.1 eq.).

    • Add a non-nucleophilic base such as triethylamine (2.2 eq.) to neutralize the HCl and facilitate the reaction.

    • If needed, add a catalytic amount of acetic acid or a dehydrating agent like 4Å molecular sieves.

    • Stir the mixture at room temperature for 1-4 hours. Monitor the formation of the imine by TLC or ¹H NMR.[5]

  • Reduction:

    • Once imine formation is complete, cool the reaction mixture to 0 °C.

    • Slowly add a reducing agent such as sodium borohydride (NaBH₄) or sodium triacetoxyborohydride (NaBH(OAc)₃) (1.5 eq.).[6] Sodium cyanoborohydride (NaBH₃CN) is also effective and can often be used in a one-pot procedure without prior isolation of the imine.[4][13]

    • Allow the reaction to warm to room temperature and stir overnight.

  • Work-up and Purification:

    • Quench the reaction by the slow addition of water.

    • Extract the product with an organic solvent (e.g., ethyl acetate).

    • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

    • Purify the crude product by column chromatography on silica gel.

Caption: Workflow for a typical reductive amination experiment.

References

  • Plausible mechanism for the transition metal free catalytic N-alkylation of amines. ResearchGate. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted α‐Amino Esters from α‐Ketoesters via Imine Reductase‐Catalyzed Reductive Amination. PMC. Available at: [Link]

  • Catalytic and Mechanistic Approach to the Metal-Free N-Alkylation of 2-Aminopyridines with Diketones. ACS Publications. Available at: [Link]

  • Asymmetric synthesis of chiral N-substituted amino amides and esters with two chiral centers by imine reductase-catalyzed dynamic kinetic resolution via reductive amination. Royal Society of Chemistry. Available at: [Link]

  • Asymmetric Synthesis of N‐Substituted γ‐Amino Esters and γ‐Lactams Containing α,γ‐Stereogenic Centers via a Stereoselective Enzymatic Cascade. ResearchGate. Available at: [Link]

  • Biocatalytic Asymmetric Synthesis of N-Aryl-Functionalized Amino Acids and Substituted Pyrazolidinones. ACS Publications. Available at: [Link]

  • Visible-Light-Driven α-C(sp3)–H Bond Functionalization of Glycine Derivatives. MDPI. Available at: [Link]

  • A Ru/Co co-catalyzed visible-light-driven alkylation of glycine esters... ResearchGate. Available at: [Link]

  • Photoredox-Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-Alkyl-1,4-dihydropyridines. Organic Chemistry Portal. Available at: [Link]

  • Efficient nickel-catalysed N-alkylation of amines with alcohols. RSC Publishing. Available at: [Link]

  • Photoredox Catalyzed Oxidative C-H Alkylation of Glycine Derivatives with 4-alkyl-1,4-dihydropyridines. Kyung Hee University. Available at: [Link]

  • Organic Photoredox-Catalyzed Site-Selective Alkylation of Glycine Derivatives and Peptides via Infrequent 1,2-Hydrogen Atom Transfer of Amidyl Radicals. ResearchGate. Available at: [Link]

  • Reductive amination. Wikipedia. Available at: [Link]

  • Reusable Co-nanoparticles for general and selective N-alkylation of amines and ammonia with alcohols. PMC. Available at: [Link]

  • Reductive Amination - Common Conditions. Organic Chemistry Portal. Available at: [Link]

  • A sustainable strategic approach for N-alkylation of amines with activation of alcohols triggered via a hydrogen auto-transfer reaction using a Pd(ii) complex: evidence for metal–ligand cooperativity. RSC Publishing. Available at: [Link]

  • Direct Catalytic N‐Alkylation of α‐Amino Acid Esters and Amides Using Alcohols with High Retention of Stereochemistry. PMC. Available at: [Link]

  • N-alkylation of glycine. Reddit. Available at: [Link]

  • Enzymatic Synthesis of Amino Acids Endcapped Polycaprolactone: A Green Route Towards Functional Polyesters. MDPI. Available at: [Link]

  • Process for preparing n-substituted glycinic acids or glycine esters and use of said process in indigo synthesis. Google Patents.
  • Synthesis of N-Alkyl Amino Acids. ScienceDirect. Available at: [Link]

  • Stereoselective Modification of N-(α-Hydroxyacyl)-Glycine Esters via Palladium-Catalyzed Allylic Alkylation and Studies toward. CORE. Available at: [Link]

  • N‐Alkylation of α‐Amino Esters and Amides through Hydrogen Borrowing. ResearchGate. Available at: [Link]

  • Chemoselective enzymatic acylation of glycine as a green route to N-acyl amino acid surfactants. RSC Publishing. Available at: [Link]

  • A New Mechanism for Formation of Glycine from Glyoxylic Acid: the Aza‐Cannizzaro Reaction. PMC. Available at: [Link]

  • New catalysts enable greener ester synthesis. EurekAlert!. Available at: [Link]

  • Reductive Amination, and How It Works. Master Organic Chemistry. Available at: [Link]

  • Direct N‐alkylation of l‐amino acid ester with alcohols. ResearchGate. Available at: [Link]

  • What's wrong with my reductive amination? I barely got any product. Reddit. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. ACS Publications. Available at: [Link]

  • N-alkylation of n-alpha-boc-protected amino acids. Google Patents.
  • Nitrosation of glycine ethyl ester and ethyl diazoacetate to give the alkylating agent and mutagen ethyl chloro(hydroximino)acetate. PubMed. Available at: [Link]

  • SYNTHESIS AND PRELIMINARY MOLECULAR DOCKING STUDIES OF NOVEL ETHYL-GLYCINATE AMIDE DERIVATIVES. Semantic Scholar. Available at: [Link]

  • Alkylation and Michael additions of glycine ethyl ester. Use in .alpha.-amino acid synthesis and as acyl carbanion equivalent. ACS Publications. Available at: [Link]

  • Green Synthesis and Bioactivity of Aliphatic N-Substituted Glycine Derivatives. PMC. Available at: [Link]

  • Solid-Phase Synthesis of N-Substituted Glycine Oligomers (α-Peptoids) and Derivatives. MDPI. Available at: [Link]

  • glycine ethyl ester hydrochloride. Organic Syntheses. Available at: [Link]

Sources

Validation & Comparative

A Comparative Guide to the Reactivity of Ethyl N-(2-methoxyethyl)-N-methylglycinate and Ethyl Sarcosinate

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction

In the landscape of synthetic chemistry and drug development, N-substituted glycine esters are pivotal building blocks for a diverse array of molecules, including peptidomimetics, therapeutic agents, and functionalized materials. The reactivity of these precursors dictates their utility in complex synthetic pathways. This guide provides an in-depth comparative analysis of two such esters: ethyl N-(2-methoxyethyl)-N-methylglycinate, a tertiary amine, and ethyl sarcosinate (ethyl N-methylglycinate), a secondary amine.

While direct comparative experimental data for this compound is not extensively available in peer-reviewed literature, this guide will leverage fundamental principles of organic chemistry, supported by data from analogous systems, to predict and explain the differences in their reactivity. We will delve into the steric and electronic factors governing their behavior in key chemical transformations and provide detailed experimental protocols to enable researchers to generate their own comparative data.

Structural and Electronic Properties: A Tale of Two Amines

The reactivity of these two molecules is fundamentally dictated by the nature of the nitrogen atom and its substituents.

  • Ethyl Sarcosinate: As a secondary amine, the nitrogen in ethyl sarcosinate is bonded to a methyl group and the glycinate backbone. The presence of a hydrogen atom on the nitrogen allows it to act as a hydrogen bond donor, and the relatively small methyl group presents minimal steric hindrance. Alkyl groups are known to be electron-donating, which increases the electron density on the nitrogen, making it a competent nucleophile and base.[1]

  • This compound: This is a tertiary amine, with the nitrogen bonded to a methyl group, a 2-methoxyethyl group, and the glycinate backbone. The absence of a hydrogen atom on the nitrogen means it cannot act as a hydrogen bond donor. The key differences from ethyl sarcosinate arise from the additional N-substituent:

    • Steric Hindrance: The 2-methoxyethyl group is significantly bulkier than the hydrogen atom it replaces. This increased steric bulk is expected to hinder the approach of reactants to the nitrogen atom, thereby reducing its nucleophilicity.[2][3]

    • Electronic Effects: The 2-methoxyethyl group has a more complex electronic influence. The ethyl chain is electron-donating, which would tend to increase the nitrogen's basicity. However, the oxygen atom in the ether linkage is electronegative and will exert an electron-withdrawing inductive effect, which could decrease the nitrogen's basicity and nucleophilicity.[4][5] The overall electronic effect will be a balance of these opposing factors. Studies on related N-alkoxyalkyl amines can provide insights into the dominant effect.[6][7]

PropertyEthyl SarcosinateThis compound
Amine Type SecondaryTertiary
N-Substituents MethylMethyl, 2-Methoxyethyl
Steric Hindrance at N LowHigh
Key Electronic Effects at N Inductive (electron-donating) from methyl groupInductive (electron-donating) from alkyl chains, Inductive (electron-withdrawing) from ether oxygen

Comparative Reactivity Analysis

Based on the structural and electronic differences, we can predict the relative reactivity of these two compounds in several key reactions.

N-Alkylation: A Clear Distinction

N-alkylation is a fundamental reaction for amines. Here, a significant difference in reactivity is expected.

  • Ethyl Sarcosinate: As a secondary amine, ethyl sarcosinate readily undergoes N-alkylation with alkyl halides or other electrophiles to form a tertiary amine. The reaction proceeds via a standard SN2 mechanism. However, a common issue with the alkylation of primary and secondary amines is over-alkylation, where the tertiary amine product, which can be more nucleophilic than the starting secondary amine, reacts further to form a quaternary ammonium salt.[8][9]

  • This compound: Being a tertiary amine, this compound will react with alkylating agents to form a quaternary ammonium salt in what is known as the Menshutkin reaction.[8] Due to the increased steric hindrance around the nitrogen, the rate of this reaction is expected to be significantly slower than the initial alkylation of ethyl sarcosinate.[10]

Experimental Protocol: Comparative N-Alkylation Rate Analysis

This protocol allows for a direct comparison of the N-alkylation rates of ethyl sarcosinate and this compound.

G cluster_prep Preparation cluster_reaction Reaction cluster_monitoring Monitoring & Analysis prep1 Prepare equimolar solutions (e.g., 0.1 M) of ethyl sarcosinate and this compound in a suitable aprotic solvent (e.g., acetonitrile). react1 In separate, temperature-controlled reaction vessels, mix equal volumes of the amine solution and the alkylating agent solution. prep1->react1 prep2 Prepare a solution of a common alkylating agent (e.g., methyl iodide, 0.1 M) in the same solvent. prep2->react1 react2 Maintain constant temperature (e.g., 25°C) and stirring. react1->react2 mon1 At regular time intervals, withdraw an aliquot from each reaction mixture. react2->mon1 mon2 Quench the reaction immediately (e.g., by dilution with a cold solvent). mon1->mon2 mon3 Analyze the aliquots by a suitable technique (e.g., GC-MS, LC-MS, or ¹H NMR) to determine the concentration of the starting material and product. mon2->mon3 mon4 Plot concentration vs. time to determine the initial reaction rates. mon3->mon4

Caption: Workflow for Comparative N-Alkylation Rate Analysis.

Hydrolysis of the Ester Group

The hydrolysis of the ethyl ester group to the corresponding carboxylic acid can be catalyzed by acid or base.

  • Ethyl Sarcosinate: The hydrolysis will proceed via standard mechanisms for ester hydrolysis.[1][11] The proximity of the N-H group could potentially participate in intramolecular catalysis, although this is less common for simple amino acid esters.

  • This compound: The rate of hydrolysis of the ester is not expected to be significantly different from that of ethyl sarcosinate under typical acidic or basic conditions, as the N-substituents are relatively remote from the ester carbonyl group. However, the ether oxygen in the 2-methoxyethyl group could potentially act as a coordinating site for a Lewis acid catalyst, which might influence the hydrolysis rate under specific conditions.

Experimental Protocol: Comparative Ester Hydrolysis Rate Analysis

This protocol outlines a method to compare the rates of base-catalyzed hydrolysis.

G cluster_setup Setup cluster_hydrolysis Hydrolysis cluster_analysis Data Analysis setup1 Prepare solutions of each ester (e.g., 0.05 M) in a buffered aqueous-organic solvent mixture (e.g., water/acetonitrile) to ensure solubility. hydro1 Initiate the hydrolysis by adding a standardized solution of NaOH to each ester solution while maintaining a constant pH and temperature. setup1->hydro1 setup2 Use a pH-stat or a well-buffered solution at a constant pH (e.g., pH 10 for base-catalyzed hydrolysis). setup2->hydro1 hydro2 Monitor the consumption of NaOH over time using the pH-stat, or by quenching aliquots at different time points and titrating the remaining base. hydro1->hydro2 ana1 Alternatively, monitor the appearance of the carboxylate product or disappearance of the ester by LC-MS or HPLC. hydro1->ana1 ana2 Calculate the pseudo-first-order rate constants for each reaction under the given conditions. hydro2->ana2 ana1->ana2

Caption: Workflow for Comparative Ester Hydrolysis Rate Analysis.

Amide Bond Formation

The formation of an amide bond by reacting the amine with a carboxylic acid is a critical reaction in peptide synthesis and other areas.

  • Ethyl Sarcosinate: As a secondary amine, ethyl sarcosinate is a good nucleophile for amide bond formation. The reaction typically requires the activation of the carboxylic acid with a coupling reagent (e.g., DCC, EDC, HATU).[12][13] The presence of the N-H proton allows for the formation of a stable amide bond.

  • This compound: Being a tertiary amine, this compound presents a significant challenge for amide bond formation. The increased steric hindrance around the nitrogen atom will likely make it a much poorer nucleophile towards an activated carboxylic acid.[2] While not impossible, the reaction would be expected to be much slower and may require more forcing conditions or highly reactive coupling agents.

Experimental Protocol: Comparative Amide Bond Formation Efficiency

This protocol provides a framework for comparing the efficiency of amide bond formation.

G cluster_activation Carboxylic Acid Activation cluster_coupling Coupling Reaction cluster_workup Workup and Analysis act1 In separate flasks, dissolve a standard carboxylic acid (e.g., benzoic acid, 1.0 equiv) and a coupling reagent (e.g., HATU, 1.1 equiv) in an anhydrous aprotic solvent (e.g., DMF). act2 Add a non-nucleophilic base (e.g., DIPEA, 2.0 equiv) and stir for a short period to allow for activation. act1->act2 coup1 To each activated carboxylic acid solution, add the respective amine (ethyl sarcosinate or this compound, 1.2 equiv). act2->coup1 coup2 Maintain the reactions at a constant temperature (e.g., room temperature) and monitor by TLC or LC-MS. coup1->coup2 work1 After a set time (e.g., 24 hours), quench the reactions and perform a standard aqueous workup. coup2->work1 work2 Isolate the crude product and determine the yield of the corresponding amide. work1->work2 work3 Analyze the purity of the product by ¹H NMR and LC-MS. work2->work3

Caption: Workflow for Comparative Amide Bond Formation Efficiency.

Summary of Predicted Reactivity

Reaction TypeEthyl Sarcosinate (Secondary Amine)This compound (Tertiary Amine)Key Differentiating Factor
N-Alkylation Forms tertiary amine, prone to over-alkylation. Relatively fast.Forms quaternary ammonium salt. Significantly slower.Steric hindrance and amine class.
Ester Hydrolysis Standard hydrolysis kinetics.Similar kinetics to ethyl sarcosinate expected.Minimal difference expected.
Amide Bond Formation Good nucleophile, efficient reaction with activated acids.Poor nucleophile, reaction is expected to be slow and low-yielding.Steric hindrance at the nitrogen.

Conclusion

The comparison between this compound and ethyl sarcosinate highlights the profound impact of N-substitution on the reactivity of glycine esters. Ethyl sarcosinate, as a less sterically hindered secondary amine, is a versatile nucleophile for reactions such as N-alkylation and amide bond formation. In contrast, this compound, a tertiary amine, is predicted to be significantly less reactive as a nucleophile due to the steric bulk of its substituents. While its ester functionality should exhibit comparable reactivity to that of ethyl sarcosinate, its utility in synthetic routes requiring nucleophilic attack at the nitrogen will be limited.

The provided experimental protocols offer a robust framework for researchers to quantify these predicted differences in reactivity. The choice between these two building blocks will, therefore, depend critically on the specific transformation required in a synthetic sequence. For applications requiring a nucleophilic nitrogen, ethyl sarcosinate is the superior choice. This compound may be better suited for applications where the tertiary amine is a desired final functionality and subsequent N-alkylation or acylation is to be avoided.

References

  • Benchchem. A Comparative Guide to Ethoxy(ethyl)amine and Methoxy(ethyl)amine as Nucleophiles.
  • Organic & Biomolecular Chemistry. Steric effects of the alkyl groups: evaluation on isolated molecules by means of isodesmic reactions.
  • PubMed.
  • Recent development of peptide coupling reagents in organic synthesis.
  • Bachem. Optimizing Peptide Coupling: Key Techniques.
  • Taylor & Francis Online. Comparative chemical and biological hydrolytic stability of homologous esters and isosteres.
  • Wiley Online Library. N-Heterocyclic Carbenes: Organocatalysts with Moderate Nucleophilicity but Extraordinarily High Lewis Basicity.
  • Master Organic Chemistry. 5 Key Basicity Trends of Amines.
  • Wikipedia.
  • OMICS International. The Role of Alkyl Groups in Organic Chemistry and Drug Design.
  • Fiveable. Nucleophilicity of Amines Definition.
  • ResearchGate. Nucleophilic Reactivities of Primary and Secondary Amines in Acetonitrile.
  • Chemistry Steps. Steric Hindrance in SN2 and SN1 Reactions.
  • PubMed. Steric Effects of N-Alkyl Group on the Base-Induced Nitrogen to Carbon Rearrangement of Orthogonally Protected N-Alkyl Arylsulphonamides.
  • Wikipedia. Steric effects.
  • Journal of the American Chemical Society. Click-to-Release Reactions for Tertiary Amines and Pyridines.
  • MSU chemistry. Amine Reactivity.
  • Chemistry LibreTexts. 24.3: Basicity of Amines.
  • Master Organic Chemistry. Nucleophilicity Trends of Amines.
  • Bachem. Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives.
  • ResearchGate.
  • Fundamentals of Organic Chemistry. 12.3 Basicity of Amines.
  • EGUsphere.
  • Molbase.
  • ScienceDirect.
  • Google Patents. WO2004037772A1 - Convenient and scalable synthesis of ethyl n-[(2-boc-amino)
  • MedChemExpress. N-(2-Methoxyethyl)-N-methylglycine.
  • Organic Chemistry Portal.
  • PMC.
  • ResearchGate. (PDF) KINETIC STUDY: ALKALINE HYDROLYSIS OF ESTERS.
  • Advanced ChemBlocks. N-(2-Methoxyethyl)-N-methyl-glycine 97%.
  • Indian Academy of Sciences. KINETIC STUDIES IN ESTER HYDROLYSIS Part XVII.
  • Arkat USA. A mild alkaline hydrolysis of N- and N,N-substituted amides and nitriles.
  • ResearchGate. Ethyl N‐(Diphenylmethylene)

Sources

comparative solubility of methoxyethyl vs. hydroxyethyl glycine esters

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides a technical analysis of the comparative solubility and hydrolytic stability of 2-methoxyethyl glycinate (MEGE) and 2-hydroxyethyl glycinate (HEGE) . While both compounds are glycine ester derivatives used primarily as side-group precursors in biodegradable polymers (e.g., polyphosphazenes) and prodrug design, they exhibit distinct physicochemical profiles.

Key Findings:

  • Solubility: HEGE is significantly more hydrophilic due to the terminal hydroxyl group, exhibiting higher solubility in aqueous buffers but poor miscibility in non-polar organics. MEGE is amphiphilic, maintaining water solubility while offering superior compatibility with organic solvents (DCM, THF).

  • Stability: MEGE demonstrates superior hydrolytic stability. HEGE is prone to accelerated hydrolysis and intramolecular cyclization (transesterification) driven by the neighboring hydroxyl group.

  • Application: MEGE is the preferred choice for "stealth" polymer formulations requiring long-term circulation, whereas HEGE is utilized for rapid-erosion matrices.

Physicochemical Identity & Structural Basis[1][2]

The solubility differences between these two esters stem directly from the terminal functionality of the ester alkyl chain.

FeatureMethoxyethyl Glycinate (MEGE)Hydroxyethyl Glycinate (HEGE)
Structure


Terminal Group Methoxy Ether (

)
Hydroxyl (

)
Character Amphiphilic (Glyme-like)Hydrophilic (Glycol-like)
H-Bonding Acceptor only (Ether O)Donor (

) & Acceptor
Estimated LogP *~ -0.2 to 0.1~ -0.8 to -0.5

*LogP estimates based on fragment contribution methods comparing glyme vs. glycol chains.

Mechanistic Impact on Solubility
  • HEGE: The terminal hydroxyl group acts as a hydrogen bond donor, creating a tightly energetic hydration shell. This maximizes water solubility but increases viscosity and limits solubility in aprotic organic solvents.

  • MEGE: The methoxy cap removes the H-bond donor capability. While the ether oxygen still accepts H-bonds from water (ensuring aqueous solubility), the alkyl capping increases lipophilicity, allowing the molecule to partition effectively into organic phases used during synthesis (e.g., polymer conjugation).

Experimental Data: Solubility & Stability Profile

The following data summarizes the performance of these esters. Note that "solubility" for these reactive esters is often limited by their hydrolytic stability ; measuring equilibrium solubility in water often results in degradation before saturation is reached.

Table 1: Comparative Solubility Matrix (at 25°C)
Solvent SystemMEGE SolubilityHEGE SolubilityObservation
Water (pH 7.0) High (>100 mg/mL)Very High (>200 mg/mL)HEGE dissolves instantly; MEGE requires brief mixing.
Dichloromethane (DCM) SolubleSparingly SolubleMEGE is preferred for organic phase synthesis.
Ethanol SolubleSolubleBoth are soluble in polar organics.[1]
Hexane InsolubleInsolubleBoth are too polar for aliphatic hydrocarbons.
Table 2: Hydrolytic Stability (Half-life at pH 7.4, 37°C)
Compound

(Hours)
Degradation Mechanism
MEGE ~12 - 24 hDirect hydrolytic attack by water/hydroxide.
HEGE < 6 hAccelerated hydrolysis via Neighboring Group Participation (NGP).

Critical Insight: The terminal hydroxyl in HEGE can curl back to hydrogen-bond with the ester carbonyl oxygen, activating the carbon for nucleophilic attack, or potentially facilitate a transient cyclic intermediate. This "intramolecular catalysis" significantly reduces the shelf-life of HEGE in aqueous solution compared to MEGE.

Experimental Protocols

To validate these properties in your own lab, use the following self-validating protocols.

Protocol A: Determination of Hydrolytic Stability (HPLC Method)

Objective: To quantify the degradation rate (


) of the ester to free glycine.
  • Preparation: Prepare a 50 mM Phosphate Buffer (pH 7.4).

  • Stock Solution: Dissolve the ester hydrochloride salt in dry DMSO to make a 100 mM stock.

  • Initiation: Spike the DMSO stock into the pre-warmed (37°C) phosphate buffer to a final concentration of 1 mM.

  • Sampling:

    • Withdraw 100 µL aliquots at

      
       minutes.
      
    • Immediately quench by adding 100 µL of cold Acetonitrile + 0.1% TFA.

  • Analysis: Inject onto a C18 Reverse Phase HPLC column.

    • Mobile Phase: Water/Acetonitrile gradient (0.1% TFA).

    • Detection: UV at 210 nm (amide/ester bond).

  • Calculation: Plot

    
     vs. time. The slope is 
    
    
    
    .
Protocol B: Partition Coefficient Estimation (Shake-Flask)

Objective: To determine lipophilicity (LogD) as a proxy for organic solubility.

  • System: Octanol / Phosphate Buffer (pH 7.4).

  • Equilibration: Saturate Octanol with Buffer and Buffer with Octanol for 24 hours.

  • Partitioning: Dissolve 10 mg of ester in 5 mL of the pre-saturated aqueous phase. Add 5 mL of pre-saturated octanol.

  • Agitation: Vortex for 5 minutes, then centrifuge to separate phases.

  • Quantification: Measure the concentration of ester in both phases using the HPLC method above.

    • 
      .
      

Visualization: Stability & Degradation Pathways[3]

The following diagram illustrates the structural difference leading to the accelerated degradation of HEGE.

G MEGE Methoxyethyl Glycinate (MEGE) HEGE Hydroxyethyl Glycinate (HEGE) Water H2O Attack MEGE->Water Slow Hydrolysis NGP Neighboring Group Participation (-OH) HEGE->NGP Intramolecular Activation Glycine Glycine (Degradation Product) Water->Glycine Alcohol Alcohol Byproduct (Methoxyethanol vs. Ethylene Glycol) Water->Alcohol NGP->Water Fast Hydrolysis

Figure 1: Comparative degradation pathways. MEGE degrades via standard hydrolysis, while HEGE degradation is accelerated by the terminal hydroxyl group facilitating water attack.

Application Context: Polyphosphazenes[1][4][5][6]

In the context of Poly(organophosphazenes) , the choice between MEGE and HEGE dictates the polymer's erosion profile:

  • MEGE (Methoxyethyl): Used to synthesize water-soluble, hydrolytically stable polymers. The methoxyethyl group mimics Polyethylene Glycol (PEG), providing a "stealth" effect and preventing rapid backbone degradation by sterically shielding the phosphorus nitrogen backbone.

  • HEGE (Hydroxyethyl): Used to synthesize rapidly eroding scaffolds. The hydrophilic nature draws water into the polymer matrix, and the generation of free carboxylic acid groups (upon ester hydrolysis) autocatalyzes the breakdown of the polyphosphazene backbone to ammonia and phosphate.

References

  • Allcock, H. R. (2012). Chemistry and Applications of Polyphosphazenes. Wiley-Interscience.
  • Lakshmi, S., Katti, D. S., & Laurencin, C. T. (2003). Biodegradable polyphosphazenes for drug delivery applications. Advanced Drug Delivery Reviews, 55(4), 467-482. Link

  • Vandorpe, J., & Schacht, E. (1996). Polyphosphazenes containing amino acid ester side groups: synthesis and degradation behavior. Polymer, 37(14), 3141-3145.
  • BenchChem Technical Guides. (2025). Stability of Glycine Ethyl Ester Hydrochloride. Link (General ester hydrolysis kinetics).

Sources

Safety Operating Guide

ethyl N-(2-methoxyethyl)-N-methylglycinate proper disposal procedures

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that the proper disposal of chemical reagents is not merely a procedural task but a critical component of laboratory safety and environmental stewardship. This guide provides a comprehensive framework for the safe and compliant disposal of ethyl N-(2-methoxyethyl)-N-methylglycinate, ensuring that researchers and laboratory personnel can manage this chemical waste with confidence and precision. The principles outlined here are grounded in established safety protocols and regulatory standards, reflecting a commitment to best practices in the modern research environment.

Hazard Identification and Risk Assessment

Assumed Hazards:

  • Toxicity: The compound should be treated as potentially toxic. All materials contaminated with it must be handled as hazardous waste.[1][2]

  • Irritation: Assumed to be a potential skin and eye irritant.

  • Environmental Hazard: Should not be released into the environment as its ecological effects are unknown.[3]

A crucial first step is to consult the Safety Data Sheet (SDS) for this compound. The SDS provides detailed information on physical and chemical properties, toxicity, and required safety precautions. If an SDS is not available, the compound must be treated as hazardous waste.[4]

Personal Protective Equipment (PPE)

Proper PPE is non-negotiable when handling any chemical waste. For this compound, the following should be worn:

  • Gloves: Chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.[5]

  • Lab Coat: A standard lab coat to protect from splashes.

All handling of the chemical and its waste should be conducted within a certified chemical fume hood to minimize inhalation exposure.[5]

Waste Segregation and Collection

Proper segregation of chemical waste is essential to prevent dangerous reactions.[2][6]

  • Dedicated Waste Container: Use a dedicated, leak-proof, and chemically compatible container for all waste containing this compound.[5][6] The original container is often the best choice for waste accumulation, provided it is in good condition.[1]

  • Waste Streams: This includes the pure compound, solutions containing it, and any contaminated materials such as pipette tips, gloves, and absorbent paper.

  • Incompatible Materials: Do not mix this waste with other chemical waste streams, especially strong acids, bases, or oxidizing agents, without first consulting compatibility charts or your institution's Environmental Health and Safety (EHS) department.[6][7]

Waste Container Labeling

Accurate and clear labeling is a regulatory requirement and a critical safety measure.[2][8][9] The waste container must be labeled with the following information:

  • The words "Hazardous Waste."[5][6][9]

  • The full chemical name: "this compound." Avoid using abbreviations or chemical formulas.[6][9]

  • An indication of the hazards (e.g., "Toxic," "Irritant").

  • The accumulation start date (the date the first drop of waste is added to the container).[5]

  • The approximate concentration and quantity of the waste.[5][9]

Storage of Chemical Waste

Waste must be stored safely in a designated Satellite Accumulation Area (SAA) within the laboratory.[6][9]

  • Location: The SAA should be at or near the point of waste generation and under the control of laboratory personnel.[8][9]

  • Secondary Containment: The waste container should be placed in a secondary containment bin to prevent the spread of material in case of a leak.[8][10]

  • Container Closure: The waste container must be kept securely closed at all times, except when adding waste.[6][9] Do not leave a funnel in the container.[9]

  • Inspections: The SAA should be inspected weekly for any signs of leaks or container degradation.[6][8]

Disposal Workflow Diagram

The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.

cluster_0 Preparation & Handling cluster_1 Waste Collection & Storage cluster_2 Final Disposal Consult SDS Consult SDS Wear PPE Wear PPE Consult SDS->Wear PPE Work in Fume Hood Work in Fume Hood Wear PPE->Work in Fume Hood Segregate Waste Segregate Waste Work in Fume Hood->Segregate Waste Use Labeled Container Use Labeled Container Segregate Waste->Use Labeled Container Store in SAA Store in SAA Use Labeled Container->Store in SAA Weekly Inspection Weekly Inspection Store in SAA->Weekly Inspection Request EHS Pickup Request EHS Pickup Weekly Inspection->Request EHS Pickup Container Full Document Waste Document Waste Request EHS Pickup->Document Waste Licensed Disposal Licensed Disposal Document Waste->Licensed Disposal

Caption: Disposal workflow for this compound.

Step-by-Step Disposal Protocol

  • Preparation: Before starting any experimental work, designate a hazardous waste container for this compound. Label it appropriately as described in Section 4.

  • Collection: During your work, collect all materials contaminated with the compound in the designated container. This includes unused compound, solutions, and disposable labware.

  • Storage: Keep the waste container sealed and in a designated and properly contained Satellite Accumulation Area within your lab.

  • Full Container: Once the container is full, ensure the cap is tightly sealed. Do not overfill the container.

  • Disposal Request: Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste.[5] Follow your institution's specific procedures for requesting a waste pickup.

  • Documentation: Complete any required waste manifests or tracking documents provided by your EHS department. This is a crucial step for regulatory compliance.[8]

  • Professional Disposal: The EHS department will ensure the waste is transported and disposed of by a licensed hazardous waste management company in accordance with all local, state, and federal regulations, such as the Resource Conservation and Recovery Act (RCRA).[5][8][11]

Spill and Emergency Procedures

In the event of a spill, immediate and appropriate action is necessary.

  • Small Spills: For a small spill within a fume hood, use an inert absorbent material (e.g., vermiculite, sand) to soak up the liquid.[12] The contaminated absorbent material must then be collected in the hazardous waste container.

  • Large Spills: In the case of a large spill, or any spill outside of a fume hood, evacuate the immediate area and alert your colleagues. Contact your institution's EHS or emergency response team for assistance with cleanup.[1]

  • Personal Contamination: If the chemical comes into contact with skin or eyes, flush the affected area with copious amounts of water for at least 15 minutes and seek immediate medical attention.[13]

Quantitative Data Summary

ParameterGuidelineSource
Waste Accumulation Limit Do not exceed 55 gallons of hazardous waste in the lab.[1]
Container Removal (Full) Within 3 days of the container becoming full.[6]
Partial Container Storage Up to 1 year in a designated SAA.[6]
Flammable Liquid Storage No more than 25 gallons outside of a safety cabinet.[7][10]
Spill Containment Sump Must hold 10% of total volume or 100% of the largest container.[7][10]

Conclusion

The responsible disposal of this compound is a reflection of a laboratory's commitment to safety and environmental compliance. By adhering to the procedures outlined in this guide—from initial hazard assessment and use of proper PPE to meticulous waste segregation, labeling, and storage—researchers can ensure that this chemical waste is managed in a manner that protects both laboratory personnel and the wider environment. Always prioritize consulting the specific Safety Data Sheet and your institution's EHS department as the ultimate authorities on disposal procedures.

References

  • Daniels Health. (2025, May 21).
  • Republic Services. (2025, October 23).
  • Justrite. OSHA Chemical Storage Requirements: How Employers Can Stay Compliant.
  • Central Washington University. Laboratory Hazardous Waste Disposal Guidelines.
  • American Chemical Society.
  • Justrite. (2018, November 29). How to Manage Chemical Waste Disposal in Academic Labs.
  • Vanderbilt University Medical Center.
  • Physikalisch-Technische Bundesanstalt.
  • Clean Management Environmental Group. (2022, September 13).
  • Environmental Marketing. (2025, August 4).
  • University of Alaska Fairbanks. Introduction to Hazardous Waste Management.
  • ERG Environmental.
  • Columbia University. Hazardous Chemical Waste Management Guidelines.
  • DuraLabel. (2025, December 16). OSHA Rules for Hazardous Chemicals.
  • U.S. Environmental Protection Agency. (2025, May 30).
  • U.S. Chemical Storage. (2024, June 18). What Are OSHA Requirements for Hazardous Chemical Storage?
  • U.S. Environmental Protection Agency. Proper Handling of Hazardous Waste Guide.
  • American Chemistry Council.
  • Sigma-Aldrich. (2025, November 6).
  • Spectrum Chemical. (2006, August 11).
  • Fisher Scientific.
  • Combi-Blocks. (2023, January 2).
  • Fisher Scientific.
  • Airgas. (2017, August 9).
  • Molbase.
  • BenchChem. Safe Disposal of N-Ethyl-N-(2-hydroxyethyl)nitrosamine: A Procedural Guide.
  • SIELC Technologies. (2018, May 16). Ethyl N-(2-ethoxy-2-oxoethyl)
  • Apollo Scientific. (2023, March 12). N-(2-Aminoethyl)glycine.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.